molecular formula C13H22ClNO2 B3025898 N,N-Dimethyl-3,4-DMA hydrochloride CAS No. 70932-19-3

N,N-Dimethyl-3,4-DMA hydrochloride

货号: B3025898
CAS 编号: 70932-19-3
分子量: 259.77 g/mol
InChI 键: GMHCTXAFXBGENV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. This product is intended for research and forensic applications.>

属性

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCTXAFXBGENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346014
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70932-19-3
Record name 3,4-Dimethoxydimethylamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) is an analytical reference standard classified as a substituted amphetamine.[1][2][3] Its chemical structure is derived from the phenethylamine (B48288) backbone, common to a wide range of neuroactive compounds.[4] This guide provides a comprehensive overview of its core physicochemical characteristics, established experimental protocols for their determination, and logical workflows for its analytical characterization. This information is intended to support research, forensic applications, and drug development activities.[1]

Chemical Identity and Structure

The defining molecular features of N,N-Dimethyl-3,4-DMA HCl include a phenethylamine core with two methoxy (B1213986) groups substituted at the 3 and 4 positions of the phenyl ring, an alpha-methyl group on the ethyl side chain, and two methyl groups on the terminal amine, forming a tertiary amine. The compound is supplied as a hydrochloride salt.

  • Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]

  • Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA[1]

  • CAS Number: 70932-19-3[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its biological behavior. The known properties of N,N-Dimethyl-3,4-DMA HCl are summarized below.

General and Physical Properties

The compound is typically supplied as a crystalline solid with a purity of ≥98%.[1]

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₂ • HCl[1]
Formula Weight 259.8 g/mol [1]
Formulation A crystalline solid[1]
Purity ≥98%[1]
Solubility

Solubility data is crucial for preparing solutions for analytical testing or biological assays.

SolventConcentration
DMF 5 mg/ml
DMSO 10 mg/ml
Ethanol (B145695) 5 mg/ml
PBS (pH 7.2) 10 mg/ml
(Source: Cayman Chemical[1])
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and structure of the molecule.

TechniqueDataSource
UV Spectroscopy (λmax) 232 nm[1]
SMILES String COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl[1]
InChI Code InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H[1]
InChI Key GMHCTXAFXBGENV-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the properties listed above.

Synthesis via Reductive Amination

While various synthetic routes may exist, substituted amphetamines are often synthesized via reductive amination. This process typically involves the reaction of a ketone precursor (in this case, 3,4-dimethoxyphenyl-2-propanone) with a primary or secondary amine (dimethylamine) in the presence of a reducing agent.

General Protocol:

  • Reaction Setup: The ketone precursor and dimethylamine (B145610) are dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Formation of Imine/Enamine: The ketone and amine react to form an intermediate iminium ion.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This agent selectively reduces the iminium ion to the final tertiary amine.

  • Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.

  • Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.

  • Final Product: The resulting solid is collected by filtration and dried to yield N,N-Dimethyl-3,4-DMA as the hydrochloride salt.

Solubility Determination

The solubility values provided are typically determined by preparing saturated solutions.

General Protocol:

  • Sample Preparation: An excess amount of N,N-Dimethyl-3,4-DMA HCl is added to a fixed volume of the target solvent (e.g., DMSO, Ethanol) in a vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a calibration curve of known concentrations.

UV-Vis Spectrophotometry

This technique is used to measure the absorbance of ultraviolet and visible light by a sample, providing information about its electronic transitions.

General Protocol:

  • Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol.

  • Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline or "blank" spectrum.

  • Sample Measurement: The absorbance of the sample solution is then measured over the same range.

  • Data Analysis: The blank spectrum is subtracted from the sample spectrum. The wavelength(s) at which maximum absorbance occurs (λmax) are identified. For N,N-Dimethyl-3,4-DMA HCl, a λmax of 232 nm has been reported.[1]

Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the characterization of N,N-Dimethyl-3,4-DMA HCl.

cluster_input Start cluster_analysis Analytical Workflow cluster_id Identity Confirmation cluster_purity Purity & Quantification cluster_output End Sample Sample Acquisition (N,N-Dimethyl-3,4-DMA HCl) MS Mass Spectrometry (MS) (Confirm Formula Weight) Sample->MS HPLC HPLC / UPLC (Determine Purity %) Sample->HPLC NMR NMR Spectroscopy (Confirm Structure) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Report Final Report (Certificate of Analysis) FTIR->Report Sol Solubility Test (Determine Solubility Profile) HPLC->Sol Sol->Report

Caption: Analytical workflow for physicochemical characterization.

Structure Chemical Structure (C₁₃H₂₁NO₂ • HCl) Identity Molecular Identity • Formula Weight: 259.8 • InChI / SMILES Structure->Identity Determines Spectroscopy Spectroscopic Signature • UV λmax: 232 nm • Expected MS, NMR signals Structure->Spectroscopy Dictates Physical Physical Properties • Crystalline Solid • Purity (e.g., ≥98%) Structure->Physical Manifests as Solubility Solubility Profile • Polar & Organic Solvents (e.g., DMSO, PBS) Structure->Solubility Influences

Caption: Logical relationships of physicochemical properties.

References

N,N-Dimethyl-3,4-DMA hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative. Due to a scarcity of direct research on this specific compound, this technical guide synthesizes information from structurally related molecules, primarily 3,4-dimethoxyamphetamine (3,4-DMA) and N,N-dimethylamphetamine, to propose a putative mechanism of action. The core of its activity is likely centered on the modulation of monoaminergic systems, with a predicted affinity for serotonin (B10506) receptors. This document provides a comprehensive overview of the inferred pharmacology, supported by quantitative data from analogous compounds, detailed experimental methodologies for characterization, and visual representations of associated signaling pathways.

Introduction

N,N-Dimethyl-3,4-DMA is a member of the phenethylamine (B48288) and amphetamine chemical classes, characterized by a dimethoxy-substituted phenyl ring and a dimethylated amine group. Its pharmacological profile has not been extensively delineated in scientific literature. However, by examining its structural components—the 3,4-dimethoxyamphetamine backbone known for its interaction with serotonergic systems and the N,N-dimethyl group which typically modulates stimulant properties—we can construct a hypothetical mechanism of action. It is postulated that N,N-Dimethyl-3,4-DMA HCl primarily acts as a modulator of serotonin receptors, with potential interactions with monoamine transporters.

Inferred Pharmacological Profile

The pharmacological actions of N,N-Dimethyl-3,4-DMA HCl are likely a composite of the effects conferred by its 3,4-dimethoxyamphetamine structure and its N,N-dimethyl substitution.

  • Interaction with Serotonin Receptors: The 3,4-dimethoxy substitution pattern on the amphetamine core is associated with affinity for serotonin receptors. The parent compound, 3,4-DMA, has been shown to bind to 5-HT₂A and 5-HT₁ receptors, albeit with low affinity.[1] Psychedelic and hallucinogenic properties of many substituted amphetamines are mediated through agonism at the 5-HT₂A receptor.[2]

  • Monoamine Transporter Activity: Amphetamine and its derivatives are well-known to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT), often acting as releasing agents or reuptake inhibitors.[3][4] The N,N-dimethyl substitution, as seen in N,N-dimethylamphetamine, tends to produce weaker stimulant effects compared to methamphetamine or amphetamine, suggesting a potentially altered interaction with these transporters.[5] It is also suggested that N,N-dimethylamphetamine may act as a prodrug for methamphetamine and amphetamine.[5]

  • Enzymatic Inhibition: 3,4-DMA has been identified as an inhibitor of monoamine oxidase A (MAO-A).[1] This property could contribute to an overall increase in synaptic concentrations of monoamines.

Quantitative Data from Structurally Related Compounds

CompoundTargetAssay TypeSpeciesValueReference
3,4-Dimethoxyamphetamine (3,4-DMA)5-HT₂A ReceptorRadioligand Binding (Kᵢ)Rat43,300 nM[1]
3,4-Dimethoxyamphetamine (3,4-DMA)5-HT₁ ReceptorRadioligand Binding (Kᵢ)Rat64,600 nM[1]
3,4-Dimethoxyamphetamine (3,4-DMA)Monoamine Oxidase A (MAO-A)Inhibition Assay (IC₅₀)-20,000 nM[1]

Signaling Pathways

Based on the inferred interaction with the 5-HT₂A receptor, a primary downstream signaling cascade would involve the Gq/11 protein pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 5HT2A_R->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response NNDMA N,N-Dimethyl-3,4-DMA NNDMA->5HT2A_R Agonist Binding

Caption: Inferred 5-HT₂A receptor Gq/11 signaling pathway for N,N-Dimethyl-3,4-DMA.

Experimental Protocols

To empirically determine the mechanism of action of N,N-Dimethyl-3,4-DMA HCl, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

This assay determines the affinity (Kᵢ) of N,N-Dimethyl-3,4-DMA HCl for specific receptors.

  • Objective: To quantify the binding affinity of the test compound for a panel of receptors, including but not limited to 5-HT₁A, 5-HT₂A, 5-HT₂C, DAT, NET, and SERT.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

    • N,N-Dimethyl-3,4-DMA HCl at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of N,N-Dimethyl-3,4-DMA HCl.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of N,N-Dimethyl-3,4-DMA HCl that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of N,N-Dimethyl-3,4-DMA HCl D Incubate membranes, radioligand, and test compound A->D B Prepare cell membranes with target receptor B->D C Prepare radioligand solution C->D E Filter through glass fiber filters D->E F Wash filters E->F G Add scintillation fluid and count radioactivity F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Uptake Assay

This assay determines if N,N-Dimethyl-3,4-DMA HCl acts as a reuptake inhibitor or a releasing agent at DAT, NET, and SERT.

  • Objective: To measure the effect of the test compound on the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

  • Materials:

    • Synaptosomes or cells expressing DAT, NET, or SERT.

    • Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • N,N-Dimethyl-3,4-DMA HCl at various concentrations.

    • Uptake buffer.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of N,N-Dimethyl-3,4-DMA HCl.

    • Initiate uptake by adding the radiolabeled monoamine.

    • Incubate for a short period at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated inside the cells or synaptosomes.

    • To test for release, preload the cells/synaptosomes with the radiolabeled monoamine and then expose them to the test compound.

    • Analyze the data to determine if the compound inhibits uptake (IC₅₀) or stimulates release (EC₅₀).

Inositol (B14025) Phosphate (IP₁) Accumulation Assay

This functional assay measures the agonistic activity of N,N-Dimethyl-3,4-DMA HCl at Gq-coupled receptors like 5-HT₂A.

  • Objective: To quantify the production of inositol monophosphate (IP₁) as a measure of Gq-coupled receptor activation.

  • Materials:

    • Cells expressing the 5-HT₂A receptor.

    • N,N-Dimethyl-3,4-DMA HCl at various concentrations.

    • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP₁ degradation.

    • IP₁ HTRF assay kit (containing IP₁-d2 and anti-IP₁ antibody-Cryptate).

    • HTRF-compatible microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Wash the cells and add stimulation buffer with LiCl.

    • Add varying concentrations of N,N-Dimethyl-3,4-DMA HCl to the wells.

    • Incubate to allow for IP₁ accumulation.

    • Lyse the cells and add the HTRF detection reagents.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

    • Calculate the EC₅₀ value from the dose-response curve.[6]

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that its mechanism of action involves modulation of the serotonergic system, likely through interaction with 5-HT₂A receptors, and potential effects on monoamine transporters. The N,N-dimethylation may attenuate the stimulant properties typically associated with amphetamines. The provided experimental protocols offer a clear path for the empirical validation of this inferred mechanism, which is crucial for a comprehensive understanding of its pharmacological profile for any future drug development endeavors.

References

Potential Pharmacological Profile of 3,4-Dimethoxydimethylamphetamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents various substituted amphetamines; however, specific pharmacological data for 3,4-Dimethoxydimethylamphetamine (DMMDA) is exceptionally scarce. This guide synthesizes available information on closely related structural analogs, primarily 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (also referred to as DMMDA in some literature) and 3,4-Dimethoxyamphetamine (3,4-DMA), to project a potential pharmacological profile for the target compound. The data presented herein is for informational and research purposes only and should be interpreted with significant caution, as minor structural modifications can lead to substantial differences in pharmacological activity.

Executive Summary

3,4-Dimethoxydimethylamphetamine belongs to the phenethylamine (B48288) and amphetamine classes of chemical compounds. Based on the pharmacological profiles of its structural analogs, it is hypothesized to primarily interact with the serotonergic system, potentially acting as a serotonin (B10506) 5-HT2A receptor agonist and possibly as a monoamine releasing agent. Subjective effects, as reported for the related compound 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, are suggested to be psychedelic in nature, with visual, cognitive, and sensory alterations.[1][2] A comprehensive pharmacological workup, including receptor binding affinity, functional activity assays, and in vivo studies, is required to definitively characterize the profile of 3,4-Dimethoxydimethylamphetamine.

Comparative Pharmacological Data of Structural Analogs

Due to the absence of specific data for 3,4-Dimethoxydimethylamphetamine, the following tables summarize quantitative data for the closely related compound 3,4-Dimethoxyamphetamine (3,4-DMA) and other relevant analogs. This data provides a comparative framework for understanding potential structure-activity relationships.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 3,4-DMA and Related Compounds [3]

Compound5-HT1A5-HT2A
3,4-DMA->10,000
2,5-DMA-1,800
DOM-50

Lower Ki values indicate higher binding affinity. "-" indicates data not available. Data is compiled from various sources and experimental conditions may differ; direct comparison should be made with caution.[3]

Projected Pharmacodynamics

Based on the pharmacology of related compounds, 3,4-Dimethoxydimethylamphetamine is anticipated to interact with monoamine systems. The primary mechanism of action for many substituted amphetamines involves interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of psychedelic effects.[4][5] Additionally, effects on monoamine transporters, leading to the release and/or inhibition of reuptake of serotonin, dopamine, and norepinephrine, are plausible.[4][6]

Serotonergic System Interactions

The psychedelic effects of compounds like 2,5-Dimethoxy-3,4-methylenedioxyamphetamine are primarily attributed to their agonist activity at the 5-HT2A receptor.[1][5] This receptor is a Gq/11-coupled protein that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DMMDA 3,4-Dimethoxydimethylamphetamine (Ligand) Receptor 5-HT2A Receptor DMMDA->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_inactive Inactive PKC DAG->PKC_inactive Ca_release->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activates Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Targets

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocols

The following are generalized experimental protocols for key assays used to characterize the pharmacological profile of substituted amphetamines.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of 3,4-Dimethoxydimethylamphetamine at various G-protein coupled receptors (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK 293 cells transfected with the human 5-HT2A receptor).

  • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Unlabeled test compound (3,4-Dimethoxydimethylamphetamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A solution of the unlabeled test compound at various concentrations.

    • A fixed concentration of the radiolabeled ligand.

    • The prepared cell membrane suspension.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Set up 96-well plate: - Test Compound (Varying Conc.) - Radiolabeled Ligand (Fixed Conc.) - Cell Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing to Separate Bound from Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Plot Binding Curve - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a typical radioligand receptor binding assay.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

These assays measure the functional response of a cell upon receptor activation by the test compound.

Objective: To determine the EC50 (half-maximal effective concentration) and efficacy of 3,4-Dimethoxydimethylamphetamine at a specific receptor (e.g., 5-HT2A).

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK 293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compound (3,4-Dimethoxydimethylamphetamine).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 and maximum efficacy from this curve.

Projected Pharmacokinetics and Metabolism

The pharmacokinetics of 3,4-Dimethoxydimethylamphetamine have not been studied. However, based on related compounds like MDMA, it is likely metabolized in the liver via several pathways, including O-demethylation, N-dealkylation, and deamination.[7] The specific metabolites and their potential activity are unknown. The route of administration and dosage will significantly influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. It is important to note that some amphetamine derivatives exhibit non-linear pharmacokinetics, where an increase in dose can lead to a disproportionately larger increase in plasma concentration, potentially due to saturation of metabolic enzymes.[8][9]

Conclusion

The pharmacological profile of 3,4-Dimethoxydimethylamphetamine remains to be elucidated through empirical research. The information presented in this guide, based on structurally similar compounds, suggests a potential interaction with the serotonergic system, particularly as a 5-HT2A receptor agonist, which may result in psychedelic effects. Comprehensive in vitro and in vivo studies are necessary to determine its precise receptor binding affinities, functional activities, pharmacokinetic properties, and behavioral effects. Such research will be crucial for a thorough understanding of its potential therapeutic applications and toxicological risks.

References

An In-depth Technical Guide to N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70932-19-3 Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA

Chemical and Physical Properties

N,N-Dimethyl-3,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine. It is intended for research and forensic applications and is not for human or veterinary use.[1] The compound is the N,N-dimethylated analog of 3,4-dimethoxyamphetamine (3,4-DMA).

Below is a summary of its key chemical and physical properties.

PropertyValueReference
Formal Name 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]
Molecular Formula C₁₃H₂₁NO₂ • HCl[1]
Formula Weight 259.8 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
λmax 232 nm[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Solubility:

  • DMF: 5 mg/mL[1]

  • DMSO: 10 mg/mL[1]

  • Ethanol: 5 mg/mL[1]

  • PBS (pH 7.2): 10 mg/mL[1]

Synthesis

Logical Synthesis Workflow:

Synthesis_Workflow Probable Synthesis Workflow for N,N-Dimethyl-3,4-DMA cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone 3,4-Dimethoxyphenyl-2-propanone reductive_amination Reductive Amination (e.g., with NaBH3CN or H2/Pd-C) ketone->reductive_amination amine Dimethylamine (B145610) amine->reductive_amination freebase N,N-Dimethyl-3,4-DMA (Freebase) reductive_amination->freebase hcl_salt This compound freebase->hcl_salt HCl addition

Caption: Probable synthesis of N,N-Dimethyl-3,4-DMA via reductive amination.

Experimental Protocol (Hypothetical): Reductive Amination

  • Imine Formation: 3,4-Dimethoxyphenyl-2-propanone is reacted with an excess of dimethylamine in a suitable solvent (e.g., methanol) to form an intermediate iminium ion. The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced to reduce the iminium ion to the tertiary amine, N,N-Dimethyl-3,4-DMA.

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This typically involves extraction and chromatographic purification to yield the freebase of N,N-Dimethyl-3,4-DMA.

  • Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid can be collected by filtration and dried.

Analytical Methods

Comprehensive analytical data for this compound is limited. However, based on its structure as a substituted amphetamine, standard analytical techniques for this class of compounds would be applicable.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification of amphetamine-type substances.

Hypothetical GC-MS Experimental Protocol:

  • Sample Preparation: A solution of this compound is made basic to convert it to the freebase, which is then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

  • Instrumentation:

    • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection.

    • Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 280-300°C.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak and characteristic fragments resulting from cleavage of the alpha-beta carbon-carbon bond and fragmentation of the amine side chain.

b) High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification and purity assessment of this compound.

Hypothetical HPLC Experimental Protocol:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detector: UV detector set at the compound's λmax of 232 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Hypothetical NMR Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) for the freebase or deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) for the hydrochloride salt.

  • Spectra: ¹H NMR and ¹³C NMR spectra would be acquired. 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

  • Expected ¹H NMR Signals: The spectrum would show signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the protons on the propane (B168953) side chain, and the N,N-dimethyl groups.

Pharmacology and Toxicology (Inferred)

Specific pharmacological and toxicological data for this compound are not available in the public domain. However, its effects can be inferred from the pharmacology of structurally related compounds.

a) Mechanism of Action (Hypothesized)

As a substituted amphetamine, N,N-Dimethyl-3,4-DMA is likely to act as a monoamine releasing agent and/or a reuptake inhibitor at the serotonin, dopamine, and norepinephrine (B1679862) transporters. The N,N-dimethyl substitution, in comparison to N-methyl or primary amine analogs, may alter its potency and selectivity for these transporters. For instance, in some series of amphetamine analogs, N,N-dimethylation has been shown to decrease dopaminergic and serotonergic neurotoxicity compared to the parent compound.

Hypothesized Signaling Pathway Involvement:

Monoamine_Transporter_Interaction Hypothesized Interaction with Monoamine Transporters cluster_drug Drug cluster_transporters Monoamine Transporters cluster_effects Effects drug N,N-Dimethyl-3,4-DMA SERT SERT (Serotonin) drug->SERT DAT DAT (Dopamine) drug->DAT NET NET (Norepinephrine) drug->NET release Increased synaptic monoamine levels SERT->release reuptake Inhibition of monoamine reuptake SERT->reuptake DAT->release DAT->reuptake NET->release NET->reuptake

Caption: Hypothesized interaction with monoamine transporters.

b) Pharmacokinetics (Inferred)

The pharmacokinetic profile of this compound has not been studied. Based on related amphetamines, it is likely to be readily absorbed after oral administration, distributed to the central nervous system, and metabolized in the liver, primarily by cytochrome P450 enzymes. The N,N-dimethyl group may influence its metabolic pathway compared to other amphetamines.

c) Toxicology (Inferred)

The toxicological properties of this compound are unknown. As a substituted amphetamine, potential adverse effects could include sympathomimetic effects such as increased heart rate and blood pressure, as well as central nervous system effects. The safety data sheet for the related compound N,N-Dimethylamphetamine (hydrochloride) indicates it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]

Experimental Protocols (General)

While specific experimental data for this compound is lacking, the following are general protocols that would be used to characterize its pharmacological and toxicological properties.

a) In Vitro Receptor Binding Assay

This assay would determine the affinity of the compound for various receptors and transporters.

Experimental Workflow:

Receptor_Binding_Assay Workflow for In Vitro Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare cell membranes expressing target receptor/transporter incubation Incubate membranes, radioligand, and test compound membranes->incubation ligand Radiolabeled ligand ligand->incubation compound N,N-Dimethyl-3,4-DMA (various concentrations) compound->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification ic50 Determine IC50 value quantification->ic50 ki Calculate Ki value ic50->ki

Caption: Workflow for an in vitro receptor binding assay.

b) In Vivo Behavioral Studies in Rodents

These studies would assess the psychoactive effects of the compound.

Experimental Protocol:

  • Animals: Male mice or rats would be used.

  • Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Tests:

    • Locomotor Activity: To measure stimulant effects.

    • Drug Discrimination: To assess subjective effects similar to known drugs of abuse.

    • Head-Twitch Response: To evaluate potential hallucinogenic-like effects mediated by 5-HT₂ₐ receptors.

  • Data Analysis: Behavioral responses would be quantified and compared between different dose groups and a vehicle control group.

Conclusion

This compound is a substituted amphetamine available as a research and forensic standard. While its chemical and physical properties are documented by suppliers, there is a significant lack of published data regarding its synthesis, analytical characterization, pharmacology, and toxicology. The information presented in this guide is largely inferred from the properties of structurally related compounds. Further research is required to fully elucidate the specific characteristics and biological effects of this molecule.

References

An In-depth Technical Guide to the Structural Analogues of N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogues of N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA) hydrochloride. It delves into their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a primary focus on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and neuroscience, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA), a substituted phenethylamine (B48288), and its structural analogues are of significant interest in medicinal chemistry and pharmacology. These compounds are derivatives of phenethylamine, a core structure found in numerous endogenous neurochemicals and synthetic drugs. The pharmacological profile of these analogues is largely dictated by the nature and position of substituents on the phenyl ring and the nitrogen atom of the ethylamine (B1201723) side chain.

A key molecular target for many N,N-dimethyl-substituted phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a promising target for the treatment of various neuropsychiatric disorders.[1] N,N-Dimethylphenethylamine has been identified as a potent agonist at the human TAAR1.[1] This guide will explore the synthesis of these compounds, their pharmacological effects, primarily at TAAR1, and the underlying structure-activity relationships.

Synthesis of Structural Analogues

The synthesis of N,N-dimethyl-substituted phenethylamine analogues can be achieved through various established organic chemistry methodologies. A common and efficient method is reductive amination . This process typically involves the reaction of a corresponding phenylacetone (B166967) or phenethylamine precursor with an amine source in the presence of a reducing agent.

A relevant synthetic approach is exemplified by the preparation of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, a close structural analogue.[2] This synthesis involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas.[2] Subsequent removal of the benzyl (B1604629) protecting group would yield the N-methyl derivative, and a further methylation step would produce the N,N-dimethyl analogue.

General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Reductive_Amination Reductive Amination 3,4-Dimethoxyphenethylamine->Reductive_Amination Formaldehyde Formaldehyde Formaldehyde->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing_Agent->Reductive_Amination Purification Purification (e.g., Chromatography, Recrystallization) Reductive_Amination->Purification Crude Product Final_Product N,N-Dimethyl-3,4-dimethoxyphenethylamine Hydrochloride Purification->Final_Product

Caption: General workflow for the synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine via reductive amination.

Pharmacological Activity and Structure-Activity Relationships

The primary pharmacological target for many N,N-dimethyl-substituted phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[1] Activation of TAAR1, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, influencing neurotransmitter release and neuronal excitability.

The following table summarizes the in vitro activity of a series of phenethylamine analogues at the human TAAR1, providing insights into their structure-activity relationships.

Table 1: In Vitro Activation of Human Trace Amine-Associated Receptor 1 (TAAR1) by Phenethylamine Analogues

CompoundStructureEC50 (µM)Emax (%)
Phenethylamine8.897
N,N-Dimethylphenethylamine 21 64
Higenamine0.9893
β-Methylphenethylamine2.177
Tyramine (B21549)9.577
Methyltyramine2383
p-Octopamine4685
Hordenine4782
Halostachine74104
p-Synephrine9285

Data extracted from "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements".[3][4][5] Emax is expressed as a percentage of the maximal response to the reference agonist phenethylamine.

From the data presented, several structure-activity relationship trends can be observed:

  • N-Alkylation: The presence of two methyl groups on the nitrogen atom in N,N-Dimethylphenethylamine (EC50 = 21 µM) appears to decrease potency at TAAR1 compared to the parent compound, phenethylamine (EC50 = 8.8 µM).[3][5]

  • Hydroxylation of the Phenyl Ring: The introduction of hydroxyl groups on the phenyl ring, as seen in tyramine and p-octopamine, generally maintains or slightly decreases potency compared to phenethylamine.

  • β-Methylation: The addition of a methyl group at the beta position of the ethylamine side chain, as in β-methylphenethylamine, results in a significant increase in potency (EC50 = 2.1 µM).[3][5]

Signaling Pathway of TAAR1 Activation

The activation of TAAR1 by an agonist, such as N,N-Dimethyl-3,4-DMA or its analogues, initiates a well-defined intracellular signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Space TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Agonist Agonist (e.g., N,N-Dimethyl-3,4-DMA) Agonist->TAAR1 Binds to

Caption: Simplified signaling pathway of TAAR1 activation by an agonist.

Experimental Protocols

Synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine Hydrochloride (Illustrative Protocol)

This protocol is a representative example based on the principles of reductive amination.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in methanol.

  • Add aqueous formaldehyde (2.2 equivalents) to the solution and stir for 1 hour at room temperature.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To the ethereal solution, add an ethanolic solution of HCl dropwise until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-Dimethyl-3,4-dimethoxyphenethylamine hydrochloride.

In Vitro TAAR1 Activation Assay (cAMP Accumulation Assay)

This protocol describes a method to determine the potency (EC50) and efficacy (Emax) of test compounds at the human TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM) with supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (structural analogues of N,N-Dimethyl-3,4-DMA)

  • Reference agonist (e.g., phenethylamine)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Culture: Culture HEK293-hTAAR1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of approximately 20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add 50 µL of the diluted test compounds or reference agonist to the respective wells. c. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis: a. Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.

Experimental Workflow for TAAR1 Activation Assay:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Culture_Cells Culture HEK293-hTAAR1 Cells Plate_Cells Plate Cells in 96-well Plates Culture_Cells->Plate_Cells Add_Compounds Add Compounds to Cells Plate_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells cAMP_Assay Perform cAMP Assay Lyse_Cells->cAMP_Assay Data_Analysis Analyze Data (EC50, Emax) cAMP_Assay->Data_Analysis

Caption: Workflow for determining the in vitro activation of TAAR1 by test compounds.

Conclusion

This technical guide has provided a detailed overview of the structural analogues of N,N-Dimethyl-3,4-DMA hydrochloride, with a focus on their synthesis, pharmacology, and structure-activity relationships at the TAAR1 receptor. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into a wider array of substituted analogues will be crucial for a more comprehensive understanding of their therapeutic potential and for the rational design of novel TAAR1-targeted therapeutics.

References

N,N-Dimethyl-3,4-DMA hydrochloride solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) in various common laboratory solvents. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization to aid in experimental design.

Compound Overview

This compound is an analytical reference standard categorized as an amphetamine.[1][2][3][4] It is intended for research and forensic applications.[1][5][6]

Chemical Structure:

  • Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]

  • CAS Number: 70932-19-3[1]

  • Molecular Formula: C₁₃H₂₁NO₂ • HCl[1]

  • Formula Weight: 259.8 g/mol [1]

Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The quantitative data is summarized in the table below for easy comparison.

SolventSolubility
Dimethylformamide (DMF)5 mg/mL[1][5]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[1][5]
Ethanol5 mg/mL[1][5]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1][5]

Experimental Protocols for Solubility Determination

While specific experimental details from the data source are not provided, a general protocol for determining the solubility of an amine hydrochloride in various solvents can be outlined as follows. This methodology is based on standard laboratory practices for solubility testing.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Water)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes

  • Small glass test tubes or vials

Procedure:

  • Preparation of the Test Sample: Accurately weigh a specific amount (e.g., 10 mg) of this compound and place it into a small glass test tube.[7]

  • Solvent Addition: Add a small, precise volume of the chosen solvent to the test tube in incremental portions.[8][9]

  • Mixing and Dissolution: After each addition of the solvent, vigorously shake or vortex the tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[7][8][9]

  • Enhanced Dissolution Techniques: If the compound does not dissolve with vortexing alone, more rigorous methods can be employed. This can include:

    • Sonication: Place the test tube in a water bath sonicator for a short period (e.g., up to 5 minutes).[7]

    • Warming: Gently warm the solution to 37°C for a defined duration (5-60 minutes) to aid in solubilization.[7]

  • Observation: After each step, visually inspect the solution for any undissolved particles. A compound is considered dissolved when the solution is clear, with no visible precipitate or cloudiness.

  • Determining Solubility: Continue adding the solvent in known increments until the compound is fully dissolved. The solubility is then calculated based on the total volume of solvent used to dissolve the initial mass of the compound (expressed in mg/mL).

  • Tiered Concentration Testing: If the compound is insoluble at the initial concentration, the solution can be diluted by a factor of 10, and the dissolution process is repeated.[7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_outcome Outcome start Start: Weigh Compound add_solvent Add Initial Solvent Volume start->add_solvent vortex Vortex Mix add_solvent->vortex check1 Visually Inspect vortex->check1 sonicate Sonicate check1->sonicate Not Dissolved soluble Compound Soluble Record Concentration check1->soluble Dissolved check2 Visually Inspect sonicate->check2 warm Warm to 37°C check2->warm Not Dissolved check2->soluble Dissolved check3 Visually Inspect warm->check3 check3->soluble Dissolved insoluble Compound Insoluble Add More Solvent & Repeat check3->insoluble Not Dissolved end End soluble->end insoluble->add_solvent

References

A Technical Guide to the Purity and Stability of N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "N,N-Dimethyl-3,4-DMA hydrochloride," likely a shorthand for a derivative of diaminomaleic acid, is not a well-documented substance in public scientific literature. This guide, therefore, presents a representative framework based on established principles for the analysis of novel amine hydrochloride salts in a drug development context. The data, protocols, and pathways described herein are illustrative and should be adapted based on actual experimental results for the specific molecule .

Introduction

The characterization of purity and stability is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). For novel compounds such as this compound, a comprehensive understanding of its chemical properties, potential impurities, and degradation pathways is critical. This document provides an in-depth technical overview of the key considerations and methodologies for assessing the purity and stability of this and similar amine hydrochloride salts.

Amine hydrochlorides are common salt forms used to improve the solubility and stability of basic drug substances.[1][2] However, they can be susceptible to specific degradation pathways and may present challenges such as hygroscopicity and disproportionation.[3][4] This guide outlines the necessary studies to build a robust data package for regulatory submission and to inform formulation development.

Purity Profile and Impurity Characterization

The purity of an API is defined by the absence of extraneous matter. Impurities can arise from the manufacturing process or from the degradation of the API over time. A thorough analysis is required to identify and quantify these impurities.

Potential Impurities

Impurities associated with this compound can be categorized as:

  • Organic Impurities: Starting materials, by-products of the synthesis, intermediates, and degradation products.

  • Inorganic Impurities: Reagents, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during synthesis and purification.

A hypothetical impurity profile for a representative batch is summarized in Table 1.

Table 1: Representative Impurity Profile for this compound (Batch No. XXXXX)

Impurity TypePotential IdentitySpecification LimitResult (Batch XXXXX)Analytical Method
Process Impurity Starting Material A≤ 0.10%0.05%HPLC-UV
Process Impurity Intermediate B≤ 0.10%Not DetectedHPLC-UV
By-product Isomer C≤ 0.15%0.08%HPLC-UV
Degradant Hydrolysis Product≤ 0.15%Not DetectedHPLC-UV
Degradant Oxidative Product≤ 0.15%0.03%HPLC-UV/MS
Residual Solvent Methanol≤ 3000 ppm450 ppmGC-HS
Residual Solvent Dichloromethane≤ 600 ppm120 ppmGC-HS
Inorganic Heavy Metals≤ 10 ppm< 10 ppmICP-MS
Assay N,N-Dimethyl-3,4-DMA HCl 98.0% - 102.0% 99.7% HPLC-UV

Stability Indicating Method (SIM) and Forced Degradation

A stability-indicating analytical method is crucial for accurately measuring the API's content without interference from its degradants.[5] The development of such a method is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to accelerate its decomposition.[6][7]

Forced degradation studies provide insight into the intrinsic stability of the molecule and its likely degradation pathways.[8] Key stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9]

Forced Degradation Pathways

Amine-containing compounds can be susceptible to oxidation, while the overall molecule's stability will depend on other functional groups present.[5] The diagram below illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_input Input cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs API API Sample (N,N-Dimethyl-3,4-DMA HCl) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Conditions) API->Photo Analysis HPLC-UV/MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Develop & Validate Stability-Indicating Method Analysis->Method Profile Characterize Degradation Products Analysis->Profile

Caption: Workflow for forced degradation and development of a stability-indicating method.

Solid-State Stability

The solid-state stability of this compound is evaluated under long-term and accelerated storage conditions as defined by the International Council for Harmonisation (ICH). These studies determine the re-test period or shelf life of the API and inform storage recommendations.

Table 2: Representative Solid-State Stability Data (ICH Conditions)

Storage ConditionTime PointAppearanceAssay (%)Total Impurities (%)
25°C / 60% RH InitialWhite Crystalline Solid99.70.30
3 MonthsConforms99.60.32
6 MonthsConforms99.70.31
12 MonthsConforms99.50.35
40°C / 75% RH InitialWhite Crystalline Solid99.70.30
1 MonthConforms99.40.45
3 MonthsConforms99.10.68
6 MonthsSlight Yellowing98.51.15

The data suggests that under accelerated conditions, a gradual increase in total impurities and a change in appearance occur, indicating that temperature and humidity are critical factors affecting the stability of the compound.

Stability_Factors cluster_factors Environmental Factors cluster_products Potential Degradation Products Temp High Temperature API N,N-Dimethyl-3,4-DMA HCl (Stable API) Temp->API Humidity High Humidity Humidity->API Light Light Exposure (UV/Vis) Light->API Thermal_Prod Thermal Degradant Hydrolysis_Prod Hydrolysis Product (Disproportionation) Photo_Prod Photolytic Impurity Oxidative_Prod Oxidative Impurity (e.g., N-oxide) API->Thermal_Prod Heat API->Hydrolysis_Prod H₂O API->Photo_Prod API->Oxidative_Prod O₂

Caption: Logical relationship between environmental stress factors and potential degradation pathways.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable data.

Protocol 1: Purity Determination by HPLC-UV

This method is designed for the quantification of this compound (assay) and the determination of its related organic impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

  • Calculation: Purity is determined by area percent normalization. The assay is calculated against a qualified reference standard.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stressing the API to evaluate its intrinsic stability.

  • Acid Hydrolysis: Dissolve the API in 0.1N HCl to 1 mg/mL. Heat at 60°C for 24 hours.[8] At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the API in 0.1N NaOH to 1 mg/mL. Heat at 60°C for 8 hours.[7] At specified time points, withdraw an aliquot, neutralize with 0.1N HCl, and dilute for HPLC analysis.

  • Oxidation: Dissolve the API in a 1:1 mixture of acetonitrile and water to 1 mg/mL. Add 3% hydrogen peroxide and store at room temperature for 24 hours.[6] At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid API in a controlled oven at 80°C for 7 days. At specified time points, remove a sample, allow it to cool, and prepare for HPLC analysis.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare both samples for HPLC analysis.

Hypothetical Synthesis

A plausible, though hypothetical, synthetic route can help anticipate potential process-related impurities.

Synthesis_Pathway A Diaminomaleonitrile B Intermediate I (Hydrolysis) A->B H₂SO₄, H₂O C Intermediate II (N,N-Dimethylation) B->C (CH₃)₂SO₄, Base D Final API Free Base C->D Saponification E N,N-Dimethyl-3,4-DMA HCl (Salt Formation) D->E HCl in IPA

Caption: A hypothetical synthesis pathway for this compound.

Conclusion and Recommendations

This guide provides a foundational framework for evaluating the purity and stability of this compound. The illustrative data indicates that the compound is relatively stable under long-term storage conditions but shows susceptibility to degradation under accelerated heat and humidity.

Recommendations:

  • The API should be stored in well-sealed containers, protected from light, and at controlled room temperature.

  • Further studies should be conducted to fully characterize the structures of the degradation products observed under stress conditions.

  • The validated stability-indicating HPLC method should be used for routine quality control and throughout all formal stability studies.

References

An In-depth Technical Guide on the Safety and Handling of N,N-Dimethyl-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. The toxicological properties of N,N-Dimethyl-3,4-DMA hydrochloride have not been fully investigated.

Introduction

This compound (CAS No. 70932-19-3), also known as 3,4-Dimethoxydimethylamphetamine hydrochloride, is an analytical reference standard categorized as an amphetamine.[1] As a derivative of amphetamine, it should be handled with caution, assuming it may possess psychoactive and physiological effects characteristic of this class of compounds. Due to a significant lack of comprehensive safety and toxicological data, a conservative approach to handling is imperative.

It is critical to distinguish this compound from the similarly named but structurally different compound, Dimethylamine hydrochloride (CAS No. 506-59-2). The latter is a simpler amine salt with a well-documented hazard profile, including being harmful if swallowed and causing serious eye and skin irritation.[2] Information pertaining to Dimethylamine hydrochloride should not be used for the risk assessment of this compound.

Hazard Identification and Classification

According to one supplier, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The corresponding Safety Data Sheet indicates no GHS label elements, hazard pictograms, or hazard statements. However, this lack of classification may be due to a lack of data rather than a confirmed absence of hazard. Given its classification as an amphetamine derivative, researchers should handle it as a potentially bioactive and hazardous compound.[1]

Potential Hazards (Assumed based on chemical class):

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Neurotoxicity: As an amphetamine analog, effects on the central nervous system are possible.[3]

  • Cardiovascular Effects: Potential for effects on heart rate and blood pressure.

  • Irritation: Potential for skin and eye irritation.

Exposure Controls and Personal Protection

Due to the limited safety information, stringent adherence to standard laboratory hygiene and safety practices is required.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

3.2. Personal Protective Equipment (PPE) A summary of recommended personal protective equipment is provided in Table 1.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]To prevent contact with eyes, which may cause irritation.[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][6]To prevent skin contact, which may cause irritation or systemic absorption.[4]
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[4][6]To prevent inhalation of airborne particles.[4]

Table 1: Personal Protective Equipment Recommendations

Handling and Storage

4.1. Safe Handling

  • Avoid the formation of dust and aerosols.[6]

  • Do not get in eyes, on skin, or on clothing.[6]

  • Avoid ingestion and inhalation.[6]

  • Wash hands thoroughly after handling.[2][5]

  • Do not eat, drink, or smoke in the work area.[2][5]

4.2. Storage

  • Keep the container tightly closed.[6]

  • Store in a cool, dry, and well-ventilated place.[4][6]

  • Some sources recommend storage at -20°C for long-term stability.[3]

  • The compound may be hygroscopic (absorbs moisture from the air); protect from moisture.[2][4][6]

First-Aid Measures

In the absence of specific data for this compound, the following general first-aid procedures should be followed in case of exposure.

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[2][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Table 2: First-Aid Procedures

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing dust.

  • Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[6] Do not let the product enter drains or waterways.

Toxicological Information

There is a significant lack of specific toxicological data for this compound. One available SDS states that the substance is not classified, and no acute or chronic effects are listed. Another source indicates the toxicological properties have not been fully investigated.[6] For comparison, the related compound Dimethylamine hydrochloride has an oral LD50 in rats of 1,000 mg/kg. This value should not be extrapolated to this compound but illustrates the type of data that is currently missing.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the searched literature. Researchers planning to work with this substance must develop their own protocols based on established methods for handling potentially hazardous research chemicals. This should include analytical method development for detecting the compound in case of exposure or contamination.

Visualizations

The following diagram illustrates a logical workflow for assessing and handling a chemical with limited safety data, such as this compound.

HazardAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Assessment cluster_planning Phase 2: Protocol Development cluster_execution Phase 3: Experimentation & Post-Handling A Identify Compound: This compound B Search for Existing Safety Data (SDS, Literature) A->B C Data Found? B->C D Data is Limited/ Unavailable C->D No E Assume High Potency/ Toxicity based on Analogs (Amphetamine class) D->E F Develop Handling SOP E->F G Define Engineering Controls (Fume Hood) F->G H Specify Required PPE (Gloves, Goggles, Lab Coat) G->H I Plan Emergency Procedures (Spill, Exposure) H->I J Conduct Experiment Following SOP I->J K Decontaminate Surfaces and Equipment J->K L Dispose of Waste (Follow Institutional Guidelines) K->L M Document All Procedures and Observations L->M

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a derivative of amphetamine.[1][2] This document provides an overview of potential in vitro experimental applications and detailed protocols for researchers investigating the pharmacological profile of this compound. Due to a lack of specific experimental data for N,N-Dimethyl-3,4-DMA hydrochloride in the public domain, this document leverages data from the closely related compound, 3,4-Dimethoxyamphetamine (3,4-DMA), to provide illustrative examples of relevant assays. It is crucial to note that the biological activity of this compound may differ significantly from 3,4-DMA. The protocols provided are general methodologies that can be adapted for the study of this specific compound.

Potential In Vitro Applications

Based on the pharmacology of structurally similar compounds, in vitro studies of this compound could focus on:

  • Receptor Binding Affinity: Determining the binding profile against various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors.

  • Enzyme Inhibition: Assessing the inhibitory activity against enzymes like monoamine oxidase (MAO).

  • Cytotoxicity: Evaluating the potential for cell toxicity in relevant cell lines.

  • Signaling Pathway Analysis: Investigating the downstream cellular effects following receptor activation or enzyme inhibition.

Data Presentation

The following table summarizes receptor binding and enzyme inhibition data for the related compound 3,4-Dimethoxyamphetamine (3,4-DMA) . This data is provided for illustrative purposes and should not be considered representative of this compound.

Target Assay Type Ligand/Substrate Test Compound Ki (nM) IC50 (nM) Reference
5-HT2A ReceptorRadioligand BindingNot Specified3,4-DMA43,300-[3]
5-HT1 ReceptorRadioligand BindingNot Specified3,4-DMA64,600-[3]
Monoamine Oxidase A (MAO-A)Enzyme InhibitionNot Specified3,4-DMA-20,000[3]
Monoamine Oxidase B (MAO-B)Enzyme InhibitionNot Specified3,4-DMA-> 100,000[3]

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]-Ketanserin).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions prep_plates Prepare 96-well Plates: - Total Binding Wells - Non-specific Binding Wells - Competition Wells prep_reagents->prep_plates Dispense incubation Add Radioligand and Incubate prep_plates->incubation filtration Terminate Assay by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Cocktail and Count washing->scintillation data_analysis Calculate Specific Binding and Determine IC50/Ki scintillation->data_analysis

Caption: Workflow of a Radioligand Competition Binding Assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the cell membrane preparation in assay buffer to the desired concentration.

    • Dilute the radioligand in assay buffer to a concentration that is typically at or below its Kd.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.

    • Non-specific Binding (NSB): Add a high concentration of a known non-labeled 5-HT2A ligand, cell membranes, and radioligand.

    • Competition: Add the various dilutions of this compound, cell membranes, and radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with cold wash buffer to minimize non-specific binding.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a selected cell line.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HEK293, SH-SY5Y).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well cell culture plates.

  • Plate reader.

Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate cell_adherence Allow Cells to Adhere Overnight cell_seeding->cell_adherence compound_addition Add Serial Dilutions of Test Compound cell_adherence->compound_addition incubation Incubate for a Defined Period (e.g., 24-72h) compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate to Allow Formazan (B1609692) Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance on a Plate Reader solubilization->read_absorbance calculate_viability Calculate % Viability and Determine IC50 read_absorbance->calculate_viability

Caption: Workflow for an MTT-based Cell Viability Assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50.

Signaling Pathway

The 5-HT2A receptor, a potential target for amphetamine-like compounds, primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand N,N-Dimethyl- 3,4-DMA HCl receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates downstream Downstream Cellular Effects pkc->downstream Phosphorylates

Caption: Canonical Gq/11 Signaling Pathway of the 5-HT2A Receptor.

This pathway illustrates how the binding of a ligand to the 5-HT2A receptor can lead to a cascade of intracellular events, ultimately resulting in various cellular responses. Investigating the modulation of this pathway would be a logical next step in characterizing the in vitro pharmacology of this compound.

References

Application Notes and Protocols for In Vivo Behavioral Studies of Phenylalkylamine Derivatives in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial literature searches for in vivo behavioral studies on 3,4-Dimethoxydimethylamphetamine (DMMDA) in rodents did not yield any specific published research. This suggests a significant gap in the scientific literature for this particular compound.

Therefore, these application notes and protocols are based on a closely related and extensively studied phenylalkylamine, 2,5-dimethoxy-4-methylamphetamine (DOM) , which serves as a representative model for a dimethoxy-amphetamine derivative with known in vivo behavioral effects in rodents. The methodologies and expected outcomes detailed below can be adapted for the investigation of novel compounds such as DMMDA.

Introduction

2,5-dimethoxy-4-methylamphetamine (DOM) is a substituted amphetamine that acts as a selective agonist for serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily mediated through its action on the 5-HT2A receptor.[1] In rodent models, DOM is a valuable tool for investigating the behavioral pharmacology of serotonergic hallucinogens. Key behavioral assays used to characterize the effects of DOM in rodents include locomotor activity assessment, the head-twitch response (HTR), and drug discrimination paradigms.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo behavioral studies of DOM in rodents.

Table 1: Effects of DOM on Locomotor Activity in Rodents

SpeciesDose (mg/kg, i.p.)Observation PeriodEffect on Locomotor ActivityReference
Rat0.5 - 1.0Not specifiedSignificant increase[2]
Rat> 5.0Not specifiedBiphasic: initial decrease followed by an increase[2]
Mouse0.5 - 1.0Not specifiedSignificant increase[2]
Mouse> 5.0Not specifiedBiphasic: initial decrease followed by an increase[2]

Table 2: Head-Twitch Response (HTR) Induced by DOM in Rodents

SpeciesDose (mg/kg, i.p.)Observation PeriodHTR InductionReference
Rat> 0.1Not specifiedSignificant induction[2]
Mouse> 0.1Not specifiedSignificant induction[2]

Table 3: Drug Discrimination Studies with DOM in Rats

Training DrugTraining Dose (mg/kg)Test DrugTest Dose (mg/kg)ResultReference
MescalineNot specifiedDOM0.3Equivalent to training dose of mescaline[3]
DOM1.0R(-)-DOMNot specifiedGeneralization of the DOM stimulus[4]
DOM1.0S(+)-DOMNot specifiedGeneralization of the DOM stimulus[4]

Experimental Protocols

Locomotor Activity Assessment

Objective: To quantify the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[5]

  • Test compound (e.g., DOM) dissolved in a suitable vehicle (e.g., saline).

  • Rodents (rats or mice).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Place the animal individually into the center of the open field arena.

  • Record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data to be collected includes total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

  • Clean the arena thoroughly between each animal to eliminate olfactory cues.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches, a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects in rodents.[6]

Materials:

  • Observation chambers (e.g., standard rodent cages).

  • A video recording system or a trained observer.

  • Test compound (e.g., DOM) dissolved in a suitable vehicle.

  • Rodents (typically mice).

Procedure:

  • Habituate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle.

  • Place the animal individually into the observation chamber.

  • Record the number of head-twitches for a set duration (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.

  • A trained observer, blind to the treatment conditions, should score the behavior. Alternatively, automated systems using video analysis can be employed.

Drug Discrimination Paradigm

Objective: To assess the interoceptive (subjective) effects of a test compound and determine if they are similar to a known training drug.[7]

Materials:

  • Standard two-lever operant conditioning chambers.

  • Food or liquid reinforcers.

  • Training drug (e.g., DOM) and test compounds.

  • Rodents (typically rats).

Procedure:

  • Training Phase:

    • Food- or water-deprive the rats to motivate them to work for the reinforcer.

    • Train the rats to press one lever (the "drug" lever) after administration of the training drug (e.g., 1.0 mg/kg DOM) to receive a reward.

    • Train the rats to press the other lever (the "vehicle" lever) after administration of the vehicle to receive a reward.

    • Continue training until the rats reliably select the correct lever based on the injection they received (>80% correct responses).[8]

  • Testing Phase:

    • Administer a test compound at various doses.

    • Place the rat in the operant chamber and record which lever it predominantly presses.

    • "Generalization" occurs if the rat predominantly presses the drug-associated lever, indicating that the test compound has similar interoceptive effects to the training drug.

    • Response rate is also measured to assess any disruptive effects of the test compound on behavior.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_assays Behavioral Assays cluster_data Data Analysis Animal_Acclimation Acclimation Habituation Habituation to Test Environment Animal_Acclimation->Habituation Vehicle Vehicle Control Test_Compound Test Compound (e.g., DOM) Locomotor_Activity Locomotor Activity Vehicle->Locomotor_Activity HTR Head-Twitch Response Vehicle->HTR Drug_Discrimination Drug Discrimination Vehicle->Drug_Discrimination Test_Compound->Locomotor_Activity Test_Compound->HTR Test_Compound->Drug_Discrimination Data_Quantification Quantification of Behavioral Endpoints Locomotor_Activity->Data_Quantification HTR->Data_Quantification Drug_Discrimination->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

General workflow for in vivo behavioral studies in rodents.

signaling_pathway cluster_neuron Postsynaptic Neuron DOM DOM Serotonin_Receptor 5-HT2A Receptor DOM->Serotonin_Receptor Binds to and activates HTR_Neuron Cortical Pyramidal Neuron HTR Head-Twitch Response HTR_Neuron->HTR Activation leads to PLC PLC Serotonin_Receptor->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Increased Neuronal Excitability Ca_Release->Neuronal_Excitation

Simplified signaling pathway of DOM-induced HTR.

References

Application Notes and Protocols for N,N-Dimethyl-3,4-DMA Hydrochloride in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative.[1] As a certified reference standard, it is a critical tool in forensic toxicology laboratories for the unambiguous identification and quantification of this compound in biological specimens. The increasing emergence of novel psychoactive substances necessitates the availability of well-characterized reference materials to ensure accurate and defensible analytical results in clinical and forensic casework.

These application notes provide detailed protocols for the analysis of N,N-Dimethyl-3,4-DMA in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, representative quantitative data from a related compound is presented to illustrate its application in postmortem casework.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methodologies.

PropertyValue
Formal Name 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride
Synonyms 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA
Molecular Formula C₁₃H₂₁NO₂ • HCl
Formula Weight 259.8 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 5 mg/mL; DMSO: 10 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 10 mg/mL
λmax 232 nm
SMILES COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl
InChI Key GMHCTXAFXBGENV-UHFFFAOYSA-N

Table 1: Chemical and physical properties of N,N-Dimethyl-3,4-DMA hydrochloride.[1]

Synthesis Workflow

The synthesis of this compound can be achieved through a reductive amination process. A plausible synthetic route starts from 3,4-dimethoxyphenylacetone.

G cluster_0 Synthesis of N,N-Dimethyl-3,4-DMA 3,4-Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone Reaction Reductive Amination 3,4-Dimethoxyphenylacetone->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction N,N-Dimethyl-3,4-DMA_base N,N-Dimethyl-3,4-DMA (free base) Reaction->N,N-Dimethyl-3,4-DMA_base Final_Product N,N-Dimethyl-3,4-DMA HCl N,N-Dimethyl-3,4-DMA_base->Final_Product HCl_solution HCl in inert solvent (e.g., ether) HCl_solution->Final_Product

Caption: Synthesis of N,N-Dimethyl-3,4-DMA HCl.

Analytical Protocols

The following protocols are provided as a guideline and may require optimization based on the specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification and quantification of amphetamine-type substances. Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of the analytes.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Blood

G cluster_0 GC-MS Sample Preparation from Blood Blood_Sample 1 mL Blood Sample IS_Addition Add Internal Standard (e.g., DMA-d6) Blood_Sample->IS_Addition Basification Add 1 mL of 0.1 M NaOH IS_Addition->Basification Extraction Add 5 mL of n-butyl acetate Vortex and Centrifuge Basification->Extraction Organic_Layer_Transfer Transfer Organic Layer Extraction->Organic_Layer_Transfer Derivatization Add 50 µL PFPA Incubate at 70°C for 20 min Organic_Layer_Transfer->Derivatization Evaporation Evaporate to dryness under Nitrogen Derivatization->Evaporation Reconstitution Reconstitute in 100 µL Ethyl Acetate Evaporation->Reconstitution GCMS_Injection Inject 1 µL into GC-MS Reconstitution->GCMS_Injection

Caption: GC-MS sample preparation workflow.

2. GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
MS System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Table 2: Suggested GC-MS instrumental parameters for the analysis of N,N-Dimethyl-3,4-DMA.

3. Expected Mass Spectrum

The EI mass spectrum of the pentafluoropropionyl (PFP) derivative of N,N-Dimethyl-3,4-DMA is expected to show characteristic fragmentation patterns. The molecular ion may be weak or absent. Key fragments would arise from the cleavage of the carbon-carbon bond beta to the nitrogen atom and benzylic cleavage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs of abuse in complex biological matrices like urine, often with minimal sample preparation.

1. Sample Preparation: 'Dilute-and-Shoot' for Urine

G cluster_0 LC-MS/MS Sample Preparation from Urine Urine_Sample 100 µL Urine Sample IS_Addition Add Internal Standard (e.g., DMA-d6) Urine_Sample->IS_Addition Dilution Add 900 µL of Mobile Phase A IS_Addition->Dilution Vortex_Centrifuge Vortex and Centrifuge Dilution->Vortex_Centrifuge Transfer Transfer Supernatant to Autosampler Vial Vortex_Centrifuge->Transfer LCMS_Injection Inject 5 µL into LC-MS/MS Transfer->LCMS_Injection

Caption: LC-MS/MS 'dilute-and-shoot' workflow.

2. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Agilent 1290 Infinity II LC or equivalent
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Suggested LC-MS/MS instrumental parameters for the analysis of N,N-Dimethyl-3,4-DMA.

3. MRM Transitions

Specific MRM transitions for N,N-Dimethyl-3,4-DMA would need to be determined by infusing a solution of the reference standard into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor ion in the collision cell.

Application in Forensic Casework: Quantitative Data

Biological MatrixMDDM Concentration
Femoral Blood2.5 ng/mL
Aorta Ascendens Blood21.7 ng/mL
Right Atrial Blood11.6 ng/mL
Left Pleural Fluid47.0 ng/mL
Right Pleural Fluid21.7 ng/mL
Pericardial Fluid31.9 ng/mL
Urine42.4 ng/mL
Bile1,101 ng/mL
Stomach Contents1,113 ng/mL
Lungs39.8 ng/g
Liver28.9 ng/g
Kidney12.8 ng/g
Left Cardiac Muscle14.5 ng/g

Table 4: Postmortem distribution of 3,4-methylenedioxy-N,N-dimethylamphetamine (MDDM) in a fatal MDMA overdose case.[2]

These data highlight the importance of site selection for postmortem blood sampling, as concentrations can vary significantly throughout the body.[2][3] The high concentrations in bile and stomach contents suggest potential routes of elimination and ingestion.

Conclusion

This compound is an essential reference material for forensic toxicology laboratories. The detailed GC-MS and LC-MS/MS protocols provided in these application notes offer a starting point for the development and validation of robust analytical methods for the detection and quantification of this compound in biological samples. The illustrative quantitative data underscores the importance of this reference standard in interpreting toxicological findings in forensic investigations. As with any analytical method, validation is crucial to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for Receptor Binding Assays of 3,4-Dimethoxydimethylamphetamine (DMMDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxydimethylamphetamine (DMMDA) is a substituted amphetamine that is structurally related to other psychoactive compounds. Its pharmacological profile is not extensively characterized in publicly available literature. Anecdotal reports suggest psychedelic effects, which are often mediated by agonist activity at serotonin (B10506) 5-HT2A receptors. A thorough understanding of the receptor binding profile of DMMDA is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological properties.

These application notes provide a framework for conducting receptor binding assays to characterize the interaction of DMMDA with key central nervous system (CNS) receptors, primarily focusing on the serotonin and dopamine (B1211576) systems. The provided protocols are based on established methodologies for similar compounds and can be adapted for the specific investigation of DMMDA.

Data Presentation: Comparative Receptor Binding Affinities

Note: Extensive literature searches did not yield specific in vitro receptor binding data (Kᵢ or IC₅₀ values) for 3,4-Dimethoxydimethylamphetamine (DMMDA). The following table presents data for structurally related compounds to provide a comparative context for guiding experimental design. Researchers are encouraged to determine the binding profile of DMMDA empirically.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)D₂ (Kᵢ, µM)Reference
3,4-Methylenedioxyamphetamine (MDA)4,000 - 5,000~1,000Moderate Affinity>10[1]
3,4-Methylenedioxymethamphetamine (MDMA)>10,000~1,000Moderate Affinity>10[1]
2,5-Dimethoxy-4-bromoamphetamine (DOB)High59High>10[2]
2,5-Dimethoxy-4-iodoamphetamine (DOI)HighLow nMHigh>10[2]
3,4-Dimethoxyphenethylamine (DMPEA)Weak AffinityWeak AffinityWeak AffinityNot Reported[3]

Postulated Signaling Pathways

Based on the structural similarity of DMMDA to other psychedelic amphetamines, it is hypothesized to primarily act as an agonist at the serotonin 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. A secondary interaction with dopamine receptors, such as the D₂ receptor, is also plausible and warrants investigation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DMMDA DMMDA Receptor 5-HT₂ₐ Receptor DMMDA->Receptor Agonist Binding Gq Gαq Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Postulated 5-HT₂ₐ Receptor Signaling Pathway for DMMDA.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DMMDA DMMDA Receptor Dopamine D₂ Receptor DMMDA->Receptor Binding Gi Gαi Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Effects (e.g., Modulation of Ion Channel Activity) PKA->Cellular_Response

Caption: Potential Dopamine D₂ Receptor Signaling Pathway for DMMDA.

Experimental Protocols

The following are detailed protocols for radioligand and fluorescence-based receptor binding assays that can be adapted to determine the binding affinity of DMMDA for various G-protein coupled receptors.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of DMMDA for a target receptor (e.g., 5-HT₂ₐ) by measuring its ability to compete with a known radiolabeled ligand.

Workflow Diagram:

Radioligand_Workflow prep 1. Membrane Preparation (from cells expressing target receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]Ketanserin) - DMMDA (varying concentrations) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a Radioligand Competition Binding Assay.

Materials:

  • Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂).

  • Test Compound: 3,4-Dimethoxydimethylamphetamine (DMMDA) dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., Mianserin for 5-HT₂ₐ, Haloperidol for D₂).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand (at a concentration near its K₋), and cell membranes.

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the non-specific binding control, and cell membranes.

    • Competition Wells: Add assay buffer, radioligand, varying concentrations of DMMDA, and cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation fluid to each filter circle.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of DMMDA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DMMDA that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) for DMMDA using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: Fluorescence-Based (FRET) Competition Binding Assay

This protocol offers a non-radioactive alternative to determine the binding affinity of DMMDA. It relies on Förster Resonance Energy Transfer (FRET) between a fluorescently labeled ligand and a receptor tagged with a fluorescent protein.

Workflow Diagram:

FRET_Workflow prep 1. Cell Preparation (Cells expressing fluorescently tagged receptor) incubation 2. Incubation - Cells - Fluorescent Ligand - DMMDA (varying concentrations) prep->incubation measurement 3. FRET Measurement (Using a plate reader with FRET capabilities) incubation->measurement analysis 4. Data Analysis - Determine IC₅₀ - Calculate Kᵢ measurement->analysis

References

Application Notes and Protocols for the Neurochemical Characterization of N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA) hydrochloride is a substituted phenethylamine (B48288) and amphetamine derivative. Structurally, it is related to psychedelic amphetamines such as 3,4-dimethoxyamphetamine (3,4-DMA). The addition of two methyl groups to the amine (N,N-dimethylation) can significantly alter its pharmacological profile compared to its primary amine analog. These notes provide a framework for the experimental characterization of its neurochemical effects.

Predicted Neurochemical Profile

Based on the pharmacology of related dimethoxyamphetamines, N,N-Dimethyl-3,4-DMA hydrochloride is hypothesized to interact with monoaminergic systems in the central nervous system. Its primary effects are likely mediated through interactions with serotonin (B10506) and, to a lesser extent, dopamine (B1211576) and norepinephrine (B1679862) receptors and transporters.

Receptor Binding Affinity

The primary molecular targets for substituted amphetamines are typically serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C). Affinity for monoamine transporters (SERT, DAT, NET) and other receptors such as adrenergic and dopamine receptors is also possible. The table below presents exemplary binding affinity (Ki, nM) data for related, but structurally distinct, dimethoxyamphetamine compounds to illustrate a potential pharmacological profile.[1]

Table 1: Exemplary Receptor Binding Affinities (Ki, nM) of Structurally Related Dimethoxyamphetamines.

Target2,5-Dimethoxyamphetamine (2,5-DMA)2,5-Dimethoxy-4-methylamphetamine (DOM)3,4-Dimethoxyamphetamine (3,4-DMA)
5-HT₁ₐ>10,000--
5-HT₂ₐ5,200[2]100[2]43,300[2]
5-HT₂C---
5-HT₁--64,600[2]
DAT>7,000--
SERT>7,000--
NET>7,000--

Note: This data is not for this compound and serves as a comparative reference.

Neurotransmitter Release

Amphetamine analogs are known to act as monoamine releasers and/or reuptake inhibitors. It is anticipated that this compound could increase extracellular levels of serotonin, dopamine, and norepinephrine in key brain regions. In vivo microdialysis studies on amphetamine analogs have demonstrated significant increases in dialysate dopamine and serotonin concentrations following administration.[3]

Experimental Protocols

Protocol for In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for various G-protein coupled receptors (GPCRs).

Objective: To determine the binding affinity (Ki) of the test compound at target receptors (e.g., 5-HT₂ₐ, 5-HT₂C, D₂, etc.).

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)[4]

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)[4]

  • Non-specific binding control (e.g., spiperone (B1681076) for 5-HT₂ₐ)[4]

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competitive binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_compound Prepare serial dilutions of N,N-Dimethyl-3,4-DMA HCl add_reagents Add reagents to 96-well plate (Total, Non-specific, Competitive) prep_compound->add_reagents prep_reagents Prepare radioligand, membranes, and buffers prep_reagents->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter_wash Rapid filtration and washing incubate->filter_wash scintillation Scintillation counting filter_wash->scintillation calculate_ic50 Calculate IC50 scintillation->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for In Vitro Receptor Binding Assay.
Protocol for In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rodent following administration of this compound.

Objective: To quantify changes in extracellular dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) in response to the test compound.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Anesthetic and analgesic agents

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a post-operative recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using an HPLC-ED system.

  • Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the results as a percentage of the average baseline concentration.

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic surgery: Implant guide cannula recovery Post-operative recovery surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer N,N-Dimethyl-3,4-DMA HCl baseline->drug_admin post_drug Collect post-drug dialysate samples drug_admin->post_drug hplc Analyze samples via HPLC-ED post_drug->hplc data_analysis Quantify and normalize neurotransmitter levels hplc->data_analysis

Workflow for In Vivo Microdialysis Study.

Predicted Signaling Pathways

Substituted amphetamines that are 5-HT₂ₐ receptor agonists typically activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular effects.

G compound N,N-Dimethyl-3,4-DMA receptor 5-HT2A Receptor compound->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) ca2->downstream pkc->downstream

Hypothetical 5-HT₂ₐ Receptor Signaling Pathway.

Safety and Handling

This compound is a research chemical. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Application Notes and Protocols for Studying the Effects of N,N-Dimethyl-3,4-DMA Hydrochloride in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative.[1][2] Understanding its cellular and molecular effects is crucial for neuropharmacological research and drug development. This document provides detailed application notes and standardized protocols for investigating the effects of N,N-Dimethyl-3,4-DMA HCl using established in vitro cell culture models.

Given the structural similarity of N,N-Dimethyl-3,4-DMA HCl to other psychoactive phenethylamines, its mechanism of action is hypothesized to involve interactions with monoamine systems in the central nervous system. The protocols outlined below are designed to assess the compound's impact on cell viability, and its affinity for and functional interaction with key neuronal targets such as serotonin (B10506) receptors, dopamine (B1211576) transporters, and monoamine oxidases. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC-12 are highlighted as suitable models for these studies.[3][4][5][6][7] Primary cortical neurons represent a more physiologically relevant but technically demanding alternative.[1]

Recommended Cell Culture Models

Several cell lines are appropriate for studying the effects of psychoactive compounds. The choice of cell model depends on the specific research question.

  • SH-SY5Y (Human Neuroblastoma): This cell line is of human origin and can be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[8][9] It is widely used for neurotoxicity, oxidative stress, and apoptosis studies of amphetamine-type stimulants.[5][7][10]

  • PC-12 (Rat Pheochromocytoma): Derived from a rat adrenal medulla tumor, these cells synthesize and store dopamine and norepinephrine.[4][6] They are a valuable model for studying neuronal differentiation, neurosecretion, and the effects of amphetamines on dopamine metabolism and neurite outgrowth.[11][12]

  • Primary Cortical Neurons: These cells are isolated directly from rodent brain tissue and provide a model with high physiological relevance for studying neuronal activity and neurotoxicity.[1][13][14] However, they are more complex to culture and maintain.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of N,N-Dimethyl-3,4-DMA Hydrochloride

Cell LineAssayTime Point (e.g., 24h)LC50 (µM)Maximum Inhibition (%)
SH-SY5YMTT24hData to be determinedData to be determined
LDH24hData to be determinedData to be determined
PC-12MTT24hData to be determinedData to be determined
LDH24hData to be determinedData to be determined

Table 2: Receptor Binding Affinity of this compound

TargetRadioligandCell/Tissue SourceKi (nM)
5-HT2A Receptor[³H]KetanserinCHO-h5-HT2A cellsData to be determined
Dopamine Transporter (DAT)[³H]WIN 35,428CHO-hDAT cellsData to be determined

Table 3: Functional Activity of this compound

AssayCell Line/Enzyme SourceIC50/EC50 (µM)
Dopamine Uptake InhibitionCHO-hDAT cellsData to be determined
MAO-A InhibitionRecombinant hMAO-AData to be determined
MAO-B InhibitionRecombinant hMAO-BData to be determined

Experimental Protocols & Methodologies

General Laboratory Practices for Cell Culture
  • Maintain sterile conditions using a laminar flow hood.

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Regularly test cell lines for mycoplasma contamination.

  • Use appropriate personal protective equipment (PPE).

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • SH-SY5Y or PC-12 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of N,N-Dimethyl-3,4-DMA HCl in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere prep_drug Prepare serial dilutions of N,N-Dimethyl-3,4-DMA HCl adhere->prep_drug treat Treat cells with drug dilutions prep_drug->treat incubate_drug Incubate for 24/48 hours treat->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_abs Read absorbance at 570 nm dissolve->read_abs calculate Calculate % cell viability read_abs->calculate G cluster_compound Compound cluster_targets Primary Molecular Targets cluster_effects Cellular Effects cluster_downstream Downstream Consequences compound N,N-Dimethyl-3,4-DMA HCl DAT Dopamine Transporter (DAT) compound->DAT Binds to SERT Serotonin Transporter (SERT) compound->SERT Binds to NET Norepinephrine Transporter (NET) compound->NET Binds to HT2A 5-HT2A Receptor compound->HT2A Binds to MAO Monoamine Oxidase (MAO) compound->MAO Inhibits uptake_block Inhibition of Monoamine Reuptake DAT->uptake_block SERT->uptake_block NET->uptake_block receptor_act Receptor Activation/Modulation HT2A->receptor_act metabolism_block Inhibition of Monoamine Metabolism MAO->metabolism_block neurotransmitter_inc Increased Synaptic Monoamines uptake_block->neurotransmitter_inc signal_transduction Altered Intracellular Signaling receptor_act->signal_transduction metabolism_block->neurotransmitter_inc neurotransmitter_inc->signal_transduction ros Oxidative Stress signal_transduction->ros toxicity Neurotoxicity / Apoptosis ros->toxicity G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Functional Characterization cluster_3 Mechanism of Action cytotoxicity Cytotoxicity Assays (MTT, LDH) determine_lc50 Determine LC50 cytotoxicity->determine_lc50 binding_assays Receptor & Transporter Binding Assays determine_lc50->binding_assays determine_ki Determine Ki values binding_assays->determine_ki uptake_assay Transporter Uptake Assays determine_ki->uptake_assay determine_ic50 Determine IC50/EC50 values uptake_assay->determine_ic50 mao_assay MAO Inhibition Assays mao_assay->determine_ic50 oxidative_stress Oxidative Stress Assays (ROS) determine_ic50->oxidative_stress elucidate_pathway Elucidate Cellular Pathways oxidative_stress->elucidate_pathway apoptosis Apoptosis Assays (Caspase activity) apoptosis->elucidate_pathway

References

Troubleshooting & Optimization

Common issues in N,N-Dimethyl-3,4-DMA hydrochloride sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyl-3,4-DMA hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation and analysis of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of this compound samples.

IssuePotential Cause(s)Recommended Solution(s)
Poor or Incomplete Dissolution Inappropriate Solvent: The concentration of the solution may exceed the solubility limit in the chosen solvent.Low Temperature: Dissolution may be slower at lower temperatures.Solvent Selection: Refer to the solubility data in the table below. For aqueous solutions, ensure the pH is compatible with the hydrochloride salt form.Gentle Warming & Sonication: Briefly warm the solution and use a sonicator to aid dissolution. Avoid excessive heat to prevent potential degradation.
Inconsistent or Inaccurate Weighing Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere, which leads to inaccurate weight measurements.Acclimatization: Allow the vial to equilibrate to room temperature before opening to prevent condensation.Controlled Environment: Weigh the compound in an environment with controlled humidity or in a glove box. Minimize the time the container is open.Use of a Desiccator: Store the compound in a desiccator to protect it from moisture.
Precipitation of the Compound After Dissolution Change in Temperature or pH: A decrease in temperature or a significant change in the pH of the solution can cause the compound to precipitate out of solution.Solvent Evaporation: Evaporation of the solvent can increase the concentration beyond the solubility limit.Maintain Consistent Conditions: Ensure that the temperature and pH of the solution are kept stable.Proper Sealing: Use tightly sealed vials to prevent solvent evaporation.
Degradation of the Compound in Solution Improper Storage: Exposure to light, extreme temperatures, or non-optimal pH can lead to the degradation of the compound over time.Contaminated Solvents: Impurities in the solvent can react with the compound.Proper Storage: Store stock solutions at -20°C and protect them from light. Prepare fresh working solutions daily if possible.Use High-Purity Solvents: Always use analytical or HPLC-grade solvents for sample preparation.
Poor Chromatographic Peak Shape (Tailing or Fronting) in LC-MS Analysis Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine, leading to poor peak shape.Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.Optimize Mobile Phase: Adjust the pH of the mobile phase. For amine compounds, an acidic pH (e.g., using formic acid) is often used to ensure consistent protonation.Dilute Sample: Reduce the concentration of the injected sample.
Ion Suppression or Enhancement in LC-MS/MS Analysis of Biological Samples Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer source.Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.Chromatographic Separation: Optimize the HPLC method to separate the analyte from the interfering matrix components.Use of an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
Solubility Data
SolventSolubility
DMF5 mg/ml
DMSO10 mg/ml
Ethanol (B145695)5 mg/ml
PBS (pH 7.2)10 mg/ml

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C.[1] It is stable for at least 5 years under these conditions.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Based on its solubility profile, dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS, pH 7.2) are suitable solvents for preparing stock solutions up to 10 mg/ml.[1] For other organic solvents like ethanol and N,N-dimethylformamide (DMF), the solubility is lower at 5 mg/ml.[1] When preparing aqueous solutions, it is advisable to use a buffer to maintain a stable pH.

Q3: Is this compound sensitive to light?

Q4: What are the common analytical techniques used for the analysis of this compound?

A4: Given its classification as an amphetamine analog, common analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for the analysis of biological samples due to its high sensitivity and selectivity.

Q5: Are there any known incompatibilities with other chemicals or materials?

A5: Specific incompatibility data for this compound is not widely documented. However, as an amine salt, it may be incompatible with strong bases, which would deprotonate the amine, and strong oxidizing agents. It is advisable to avoid contact with these types of reagents unless it is a required step in a well-defined experimental protocol.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
  • Acclimatization: Allow the vial of this compound to warm to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation for Bioanalysis start Start: Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Transfer Supernatant centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: A typical experimental workflow for the preparation of biological samples for LC-MS/MS analysis.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Inconsistent Analytical Results start Inconsistent Results Observed check_weighing Review Weighing Procedure (Hygroscopicity?) start->check_weighing check_dissolution Verify Complete Dissolution (Precipitation?) start->check_dissolution check_storage Assess Solution Stability (Degradation?) start->check_storage check_analytical_method Evaluate Analytical Method (Matrix Effects?) start->check_analytical_method solution_weighing Reweigh in Controlled Environment check_weighing->solution_weighing solution_dissolution Optimize Solvent/Sonication check_dissolution->solution_dissolution solution_storage Prepare Fresh Solutions check_storage->solution_storage solution_analytical Improve Sample Cleanup/ Optimize Chromatography check_analytical_method->solution_analytical end Consistent Results solution_weighing->end solution_dissolution->end solution_storage->end solution_analytical->end

Caption: A logical workflow for troubleshooting inconsistent analytical results.

References

N,N-Dimethyl-3,4-DMA hydrochloride stability in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N,N-Dimethyl-3,4-DMA hydrochloride in solution for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least five years.[1]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in a variety of organic solvents and aqueous buffers. The approximate solubilities are provided in the table below.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in high-purity solvents such as DMSO or ethanol. For aqueous-based experiments, a stock solution in PBS (pH 7.2) can be prepared. Due to the lack of specific long-term stability data in solution, it is best practice to prepare fresh solutions for each experiment or to prepare concentrated stock solutions in DMSO, aliquot them, and store them at -20°C or -80°C for short to medium-term use.

Q4: What is the stability of this compound in aqueous solutions?

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively published. However, amphetamine-like molecules can be susceptible to oxidation, photolytic degradation, and reactions at extreme pH values.[3][4][5] It is crucial to protect solutions from light and to use buffers within a pH range that is appropriate for your experiment and unlikely to cause hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in solution.- Prepare fresh solutions before each experiment. - Perform a stability test of your compound in the experimental buffer under your specific conditions (time, temperature, light exposure). - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.
Precipitation observed in the solution upon storage. The concentration of the compound exceeds its solubility in the chosen solvent, especially at lower temperatures.- Ensure the concentration is below the solubility limit for the solvent. - For aqueous solutions, consider preparing a more concentrated stock in DMSO and diluting it into your aqueous buffer immediately before use. - If storing at low temperatures, allow the solution to fully equilibrate to room temperature and vortex before use.
Loss of compound activity over time. The compound may be degrading or adsorbing to the surface of storage containers.- Use low-adsorption polypropylene (B1209903) tubes for storage. - Conduct a forced degradation study to understand the stability limits of the compound under your experimental conditions. - Include a positive control with freshly prepared compound in each experiment to monitor for changes in activity.

Data Presentation

Table 1: Solubility of this compound

Solvent Approximate Solubility
Dimethylformamide (DMF)5 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[1]
Ethanol5 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1]

Table 2: Recommended Storage Conditions

Form Temperature Duration Notes
Solid-20°C≥ 5 years[1]Protect from moisture.
Stock Solution (in DMSO or Ethanol)-20°C to -80°CShort to Medium-TermAliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution (in Aqueous Buffer)2-8°C< 24 hoursPrepare fresh daily for best results. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-adsorption polypropylene microcentrifuge tubes

  • Calibrated analytical balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.

  • Transfer the weighed solid to a sterile polypropylene microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in separate sterile, low-adsorption polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound in solution under various stress conditions. This is crucial for developing stability-indicating analytical methods.[3][4][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Analyze samples at various time points by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points by HPLC.

  • Analysis:

    • Analyze all samples by a validated HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Check weigh Weigh Solid Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment compare Compare Results experiment->compare fresh Prepare Fresh Solution fresh->compare

Caption: Workflow for the preparation and use of this compound solutions.

forced_degradation_pathway cluster_stress Stress Conditions cluster_analysis Analysis start N,N-Dimethyl-3,4-DMA HCl in Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Quantify Degradation & Identify Degradants hplc->degradation

Caption: Logical workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Matrix Effects in N,N-Dimethyl-3,4-DMA HCl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N,N-Dimethyl-3,4-DMA HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of N,N-Dimethyl-3,4-DMA HCl?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of N,N-Dimethyl-3,4-DMA HCl from biological samples such as plasma, urine, or tissue homogenates, endogenous components like phospholipids (B1166683), salts, and metabolites can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][3]

Q2: How can I determine if my N,N-Dimethyl-3,4-DMA HCl analysis is being affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of N,N-Dimethyl-3,4-DMA HCl solution is infused into the LC eluent after the analytical column but before the MS ion source.[4][5] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This is a quantitative approach to determine the matrix factor (MF).[1][3][5] The response of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of the analyte in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be between 0.75 and 1.25.[3]

Q3: What are the most common sources of matrix effects in biofluids?

A3: The most common sources of matrix effects depend on the biological matrix being analyzed:

  • Plasma/Serum: Phospholipids and proteins are the major contributors to matrix effects.[3]

  • Urine: High concentrations of salts, urea, and various organic acids can cause significant ion suppression.

  • Oral Fluid: Similar to plasma, but can also contain mucins and other exogenous substances.[6][7]

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A4: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][7][8] This is because ESI is more sensitive to changes in the chargeability of droplets caused by co-eluting matrix components.[2] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte, could be a viable solution.[3]

Troubleshooting Guide

Issue: Poor sensitivity and inconsistent results for N,N-Dimethyl-3,4-DMA HCl analysis.

This is a common problem often linked to ion suppression from matrix effects. Below are troubleshooting steps and optimization strategies.

Step 1: Evaluate and Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before LC-MS/MS analysis.[9]

Recommended Sample Preparation Techniques:

  • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts, as phospholipids can remain soluble.

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9]

  • Solid-Phase Extraction (SPE): Considered one of the most effective techniques for removing matrix interferences, especially phospholipids.[9]

Table 1: Comparison of Sample Preparation Techniques for Amphetamine-like Compounds

TechniqueProsConsTypical Analyte Recovery
Protein Precipitation (PPT) Fast, simple, inexpensiveLess effective at removing phospholipids, potential for ion suppression85-100%
Liquid-Liquid Extraction (LLE) Good removal of salts and proteins, relatively low costCan be labor-intensive, requires solvent optimization70-95%
Solid-Phase Extraction (SPE) Excellent removal of interferences, high analyte concentration, amenable to automationHigher cost, requires method development>90%
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of amphetamine-like compounds from plasma and should be optimized for N,N-Dimethyl-3,4-DMA HCl.

  • Sample Pre-treatment: Acidify 1 mL of plasma to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange (SCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash with 2 mL of water to remove salts and other polar interferences.

    • Wash with 1 mL of 25% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the N,N-Dimethyl-3,4-DMA HCl with 1 mL of 5-10% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100-200 µL of the mobile phase.

Step 2: Optimize Chromatographic Conditions

Proper chromatographic separation is key to resolving the analyte from co-eluting matrix components.

  • Increase Chromatographic Resolution: Use a column with a different stationary phase (e.g., HILIC if the analyte is polar) or a smaller particle size to improve peak separation.

  • Gradient Elution: Optimize the gradient profile to ensure that matrix components elute at different times than the analyte.

  • Divert the Flow: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer.

Step 3: Utilize an Appropriate Internal Standard

An internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ideal choice. A SIL-IS of N,N-Dimethyl-3,4-DMA HCl will have nearly identical chemical properties and retention time, and will therefore experience the same degree of ion suppression or enhancement as the analyte, allowing for reliable correction.

  • Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used, but it may not perfectly compensate for matrix effects.

Visualizing Workflows and Relationships

Troubleshooting_Workflow Figure 1: General Troubleshooting Workflow for Matrix Effects A Inconsistent or Poor Results B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effects Confirmed? B->C D Optimize Sample Preparation (SPE, LLE) C->D Yes I No Significant Matrix Effects (Investigate other causes) C->I No E Optimize Chromatography (Gradient, Column) D->E F Use Stable Isotope-Labeled IS E->F G Re-evaluate Matrix Effects F->G G->D No, iterate H Acceptable Results G->H Yes

Figure 1: General Troubleshooting Workflow for Matrix Effects

SPE_Workflow Figure 2: Solid-Phase Extraction (SPE) Workflow cluster_0 Sample Preparation Steps cluster_1 Goal of Each Step Sample 1. Plasma Sample Pre-treatment (Acidification) Condition 2. SPE Cartridge Conditioning (Methanol, Water) Sample->Condition Goal_Sample Prepare Analyte for Binding Sample->Goal_Sample Load 3. Sample Loading Condition->Load Goal_Condition Activate Stationary Phase Condition->Goal_Condition Wash 4. Wash Steps (Aqueous & Organic) Load->Wash Goal_Load Bind Analyte to Sorbent Load->Goal_Load Elute 5. Analyte Elution Wash->Elute Goal_Wash Remove Interferences Wash->Goal_Wash Evap 6. Evaporation & Reconstitution Elute->Evap Goal_Elute Collect Purified Analyte Elute->Goal_Elute Goal_Evap Concentrate Analyte Evap->Goal_Evap Analysis LC-MS/MS Analysis Evap->Analysis

Figure 2: Solid-Phase Extraction (SPE) Workflow

References

Technical Support Center: N,N-Dimethyl-3,4-DMA Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying the degradation products of N,N-Dimethyl-3,4-DMA hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, which features a tertiary amine, two methoxy (B1213986) groups on an aromatic ring, and an alkyl side chain, the following degradation pathways are plausible under various stress conditions:

  • N-Dealkylation: The removal of one or both methyl groups from the tertiary amine is a common degradation pathway for many pharmaceuticals. This would lead to the formation of N-Methyl-3,4-DMA and 3,4-DMA (3,4-Dimethoxyamphetamine).

  • O-Dealkylation: The methoxy groups on the aromatic ring can be susceptible to cleavage, particularly under acidic conditions, to form phenolic derivatives.

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide. The benzylic position (the carbon atom attached to both the aromatic ring and the side chain) is also susceptible to oxidation.

  • Deamination: Cleavage of the carbon-nitrogen bond can lead to the formation of an aldehyde or ketone and dimethylamine (B145610).

  • Side-chain Cleavage: The bond between the alpha and beta carbons of the side chain could potentially cleave under certain conditions.

Q2: What are the potential degradation products of this compound under forced degradation conditions?

Forced degradation studies, which expose the drug substance to more severe conditions than accelerated stability testing, can help identify potential degradation products.[1][2] The likely degradation products will depend on the specific stressor applied.

Stress ConditionPotential Degradation Products
Acidic Hydrolysis O-Demethylated products, products of ether cleavage.
Basic Hydrolysis N-Dealkylated products, potential for elimination reactions.
Oxidative N-oxide, hydroxylated aromatic ring products, side-chain oxidation products.
Thermal A range of products from N-dealkylation, O-dealkylation, and fragmentation. At elevated temperatures (>200°C), decomposition can release hydrogen chloride, carbon monoxide, and nitrogen oxides.[3]
Photolytic Photolytic degradation can lead to complex mixtures of products through various radical-mediated reactions.

Q3: How do I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the drug substance to various stress conditions to generate potential degradation products.[1][4] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.

Here is a general workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API N,N-Dimethyl-3,4-DMA HCl Solution Prepare solutions in appropriate solvents API->Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl) Solution->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Solution->Base Oxidation Oxidative (e.g., 3% H2O2) Solution->Oxidation Thermal Thermal (e.g., 80°C) Solution->Thermal Photolytic Photolytic (ICH Q1B) Solution->Photolytic Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Identify Identify & Characterize Degradants Analyze->Identify

Forced Degradation Study Workflow

Q4: What analytical techniques are suitable for identifying and quantifying the degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products and for quantification. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile or semi-volatile degradation products, such as dimethylamine.[5] Derivatization may be necessary for some compounds.[5]

  • Ion Chromatography (IC): This technique is particularly useful for the analysis of small, charged molecules like dimethylamine.[6][7]

Q5: What are some common issues encountered during the analysis of degradation products and how can I troubleshoot them?

IssuePotential CauseTroubleshooting Steps
Poor peak shape in HPLC Inappropriate mobile phase pH, column overload, secondary interactions with the stationary phase.Adjust mobile phase pH, reduce injection volume, use a different column chemistry.
Co-elution of peaks Insufficient chromatographic resolution.Optimize the HPLC method (gradient, flow rate, temperature, mobile phase composition).
No degradation observed Stress conditions are too mild.Increase the concentration of the stressor, the temperature, or the duration of exposure.[4][8]
Complete degradation of the parent drug Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of exposure.[4]
Mass balance issues (sum of parent and degradants is not ~100%) Non-UV active degradants, volatile degradants, degradants not eluting from the column.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), analyze for volatiles by GC, use a stronger mobile phase.

Troubleshooting Guides

Troubleshooting Guide for Forced Degradation Studies
ProblemPossible Cause(s)Recommended Action(s)
Inconsistent degradation levels between experiments. Inaccurate preparation of stress solutions, temperature fluctuations, variations in light exposure.Ensure accurate and consistent preparation of all solutions. Use calibrated temperature-controlled equipment. Standardize the photostability chamber setup according to ICH Q1B guidelines.
Formation of secondary degradation products. The initial degradation product is unstable under the applied stress conditions.Monitor the degradation over a time course to identify the primary degradants before they convert to secondary products.
Precipitation of the drug substance or degradation products. Poor solubility in the stress medium.Use a co-solvent if it does not interfere with the degradation chemistry. Ensure the concentration of the drug substance is below its solubility limit in the chosen medium.
Troubleshooting Guide for Analytical Method Development
ProblemPossible Cause(s)Recommended Action(s)
Inability to separate a critical pair of degradants. The chosen column and mobile phase do not provide sufficient selectivity.Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). Evaluate different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate).
Poor sensitivity for a particular degradation product. The degradant has a poor chromophore for UV detection. The ionization efficiency in MS is low.Use a more sensitive detector (e.g., MS). Optimize the MS source parameters (e.g., capillary voltage, gas flow). Consider derivatization to enhance detection.
Matrix effects in LC-MS analysis. Co-eluting components from the sample matrix suppress or enhance the ionization of the analyte.Improve chromatographic separation to move the analyte away from interfering matrix components. Use a stable isotope-labeled internal standard. Perform sample cleanup (e.g., solid-phase extraction).

Experimental Protocols

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

Table of Recommended Starting Conditions for Forced Degradation:

ConditionReagent/ParameterTemperatureDuration
Acidic0.1 M HCl80°C2 hours
Basic0.1 M NaOH80°C2 hours
Oxidative3% H₂O₂Room Temp24 hours
Thermal (Solid)N/A80°C48 hours
PhotolyticICH Q1BAmbientAs per guideline
Protocol for Analysis by HPLC-UV/MS
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • UV Detection: 232 nm and 280 nm[9]

  • MS Detection: Electrospray ionization (ESI) in positive mode. Scan from m/z 50-500.

Protocol for Analysis of Volatile Degradants (e.g., Dimethylamine) by GC-MS
  • Sample Preparation: To 1 mL of the stressed sample, add 100 µL of 5 M NaOH to convert dimethylamine hydrochloride to the free base.

  • Headspace Conditions: Equilibrate at 90°C for 15 minutes.

  • GC Column: Amine-specific column (e.g., Carbowax-based).

  • Oven Program: 60°C (hold 2 min), ramp to 120°C at 5°C/min.

  • Carrier Gas: Helium

  • MS Detection: Electron ionization (EI) mode. Scan from m/z 30-200.

Visualizations

Degradation_Pathways cluster_products Potential Degradation Products Parent N,N-Dimethyl-3,4-DMA N_Oxide N-Oxide Parent->N_Oxide Oxidation N_Demethyl N-Methyl-3,4-DMA Parent->N_Demethyl N-Dealkylation O_Demethyl O-Demethylated Product Parent->O_Demethyl O-Dealkylation Deaminated Deaminated Product + Dimethylamine Parent->Deaminated Deamination Di_N_Demethyl 3,4-DMA N_Demethyl->Di_N_Demethyl N-Dealkylation

Proposed Degradation Pathways

Identification_Workflow cluster_exp Experiment cluster_id Identification cluster_quant Quantification Forced_Deg Perform Forced Degradation HPLC_Sep Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Sep LCMS_Analysis LC-MS Analysis for MW and Fragmentation HPLC_Sep->LCMS_Analysis Method_Val Validate HPLC Method HPLC_Sep->Method_Val HRMS High-Resolution MS for Elemental Composition LCMS_Analysis->HRMS NMR Isolate Degradant for NMR Spectroscopy LCMS_Analysis->NMR Structure_Eluc Elucidate Structure HRMS->Structure_Eluc NMR->Structure_Eluc Quantify Quantify Degradants Method_Val->Quantify

Workflow for Degradation Product Identification

References

Technical Support Center: Mass Spectrometry Analysis of N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of N,N-Dimethyl-3,4-DMA hydrochloride analysis using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for this compound in mass spectrometry?

Achieving high sensitivity for this compound can be challenging due to several factors. As a tertiary amine, it can exhibit poor peak shape (tailing) on standard reversed-phase columns due to interactions with residual silanols. Furthermore, biological matrices can introduce significant matrix effects, leading to ion suppression or enhancement and compromising sensitivity and reproducibility.

Q2: Which ionization technique is most suitable for this compound?

Electrospray ionization (ESI) in positive ion mode is generally the most effective technique for analyzing tertiary amines like this compound. These compounds readily accept a proton to form a stable [M+H]⁺ ion, which is ideal for sensitive detection by mass spectrometry.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

The fragmentation of N,N-dimethylated compounds is often characterized by a neutral loss of dimethylamine (B145610) or the formation of a stable iminium ion. For N,N-Dimethyl-3,4-DMA, a prominent fragment ion at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, is expected due to cleavage of the bond beta to the nitrogen atom. This is a characteristic fragment for many N,N-dimethylalkylamines.

Q4: How can I minimize matrix effects when analyzing biological samples?

Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact ionization efficiency.[1] To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.[2]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and improve accuracy and precision.

Troubleshooting Guides

Poor Peak Shape (Tailing Peaks)

Issue: The chromatographic peak for this compound is broad and asymmetrical (tailing).

Root Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: The basic amine group can interact with acidic silanol groups on the surface of the silica-based column packing.

    • Solution 1: Use a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize exposed silanols.

    • Solution 2: Add a competing base, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block the active sites. However, be aware that TEA can cause ion suppression.

    • Solution 3: Employ a column specifically designed for the analysis of basic compounds.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the analyte may be in its neutral form, leading to poor retention and peak shape in reversed-phase chromatography.

    • Solution: Maintain a mobile phase pH of at least 2 pH units below the pKa of the analyte to ensure it is in its protonated, more retentive form. The addition of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common.[3]

Low Signal Intensity/Poor Sensitivity

Issue: The signal for this compound is weak or undetectable.

Root Causes & Solutions:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source.

    • Solution 1: Improve sample clean-up using SPE or LLE.

    • Solution 2: Adjust the chromatographic gradient to better separate the analyte from the interfering compounds.

  • Suboptimal MS Parameters: The settings for the ion source and collision energy may not be optimized for the analyte.

    • Solution: Perform a tuning and optimization of the MS parameters using a standard solution of this compound. This includes optimizing the capillary voltage, gas flows, and collision energy for the specific MRM transitions.

  • Analyte Degradation: The analyte may be unstable in the sample matrix or during the analytical process.

    • Solution: Investigate the stability of the analyte under different storage and sample preparation conditions. Ensure fresh samples and standards are used.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters
ParameterRecommended Value
Column C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterRecommended Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a standard solution. The precursor ion will be the [M+H]⁺ of N,N-Dimethyl-3,4-DMA. The primary product ion is expected to be m/z 58.

Quantitative Data for Analogous Compounds

The following table summarizes performance data from published methods for similar N,N-dimethylated or amphetamine-like compounds to provide an expectation of achievable sensitivity.

AnalyteMatrixLLOQ (ng/mL)Recovery (%)Method
N,N-dimethyltryptamineHuman Plasma0.25>91%LC-MS/MS[4][5]
AmphetamineSerum0.5Not specifiedLC-MS/MS[1]
MethamphetamineBlood12.590.3%GC-MS[6]
N-nitrosodimethylamineHuman Plasma0.0156Not specifiedLC-MS/MS[7]

Visualizations

TroubleshootingWorkflow start Low Sensitivity for N,N-Dimethyl-3,4-DMA check_peak Assess Peak Shape start->check_peak check_signal Assess Signal Intensity start->check_signal tailing Peak Tailing? check_peak->tailing low_signal Low S/N? check_signal->low_signal solution_column Use Amine-Specific Column or End-capped C18 tailing->solution_column Yes solution_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->solution_ph Yes good_shape Good Peak Shape tailing->good_shape No solution_cleanup Improve Sample Cleanup (SPE or LLE) low_signal->solution_cleanup Yes solution_ms_opt Optimize MS Parameters (Source & Collision Energy) low_signal->solution_ms_opt Yes solution_is Use Stable Isotope-Labeled Internal Standard low_signal->solution_is Yes good_signal Sufficient Signal low_signal->good_signal No

Caption: Troubleshooting workflow for low sensitivity issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect data Data Analysis detect->data

Caption: General experimental workflow for bioanalysis.

References

Preventing contamination in N,N-Dimethyl-3,4-DMA hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving contamination issues during experiments with N,N-Dimethyl-3,4-DMA hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in the synthesis of this compound?

A1: Contamination in the synthesis of this compound can arise from several sources:

  • Starting Materials: Impurities in the precursors, such as 3,4-dimethoxyphenylacetone (B57033) or dimethylamine (B145610), will be carried through the synthesis.

  • Reagents: The purity of reagents like the reducing agent (e.g., sodium triacetoxyborohydride) or solvents can introduce contaminants.

  • Side Reactions: Incomplete reactions or the formation of byproducts are a major source of impurities. For instance, in reductive amination, unreacted starting materials can remain. The Eschweiler-Clarke reaction can also produce specific side products.[1]

  • Work-up and Purification: Improper extraction, washing, or crystallization techniques can fail to remove impurities or even introduce new ones.

  • Storage: Improper storage conditions can lead to degradation of the final product. This compound should be stored at -20°C for long-term stability.

Q2: My reaction is showing low or no conversion to this compound. What are the likely causes?

A2: Low conversion can be attributed to several factors:

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction yield. For reductive amination, maintaining a slightly acidic pH is often crucial for iminium ion formation.

  • Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.

  • Solvent Issues: The solvent must be appropriate for the reaction and of sufficient purity. Moisture in the solvent can deactivate the reducing agent.

Q3: I am observing unexpected peaks in my analytical data (GC-MS, NMR). What could they be?

A3: Unexpected peaks could correspond to a variety of substances:

  • Unreacted Starting Materials: 3,4-dimethoxyphenylacetone and dimethylamine (or its salt).

  • Intermediates: In reductive amination, the intermediate imine or enamine may be present.

  • Side Products: Depending on the synthetic route, these could include products from over-methylation or other side reactions. In illicit methamphetamine synthesis, which shares some chemical principles, impurities like 1,2-dimethyl-3-phenylaziridine (B1212488) have been identified.[2]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common impurities.[3]

  • Degradation Products: The compound may have degraded due to improper handling or storage.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound experiments.

Issue 1: Presence of Starting Material in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS and continue until the starting material is consumed. 2. Increase Reagent Stoichiometry: Add a slight excess of the limiting reagent (e.g., dimethylamine or the reducing agent).Complete conversion of the starting material to the desired product.
Inefficient Reducing Agent 1. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 2. Choose a More Robust Reducing Agent: Consider alternative reducing agents if the current one is proving ineffective.Improved reaction yield and complete reduction of the intermediate.
Issue 2: Product is an Oil or Fails to Crystallize
Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities 1. Purify by Column Chromatography: Use silica (B1680970) gel or alumina (B75360) chromatography to separate the product from impurities. A gradient elution with a solvent system like dichloromethane (B109758)/methanol with a small amount of ammonia (B1221849) can be effective for the free base. 2. Convert to Hydrochloride Salt: If the free base is an oil, converting it to the hydrochloride salt can often induce crystallization. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol.Isolation of a pure, solid product.
Residual Solvent 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. 2. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble, and stir to induce crystallization or wash away the oily impurities.A solid, crystalline product free of solvent residues.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is based on a general procedure for reductive amination using sodium triacetoxyborohydride (B8407120).[4]

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M in diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude N,N-Dimethyl-3,4-DMA free base.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an organic solvent dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Purity Analysis

A combination of analytical techniques should be employed to assess the purity of the synthesized this compound.

Technique Purpose Typical Observations & Potential Impurities Detected
GC-MS To determine the purity and identify volatile impurities.A major peak corresponding to the product. Potential impurities include unreacted 3,4-dimethoxyphenylacetone, and side products from the synthesis. Derivatization may be required for better peak shape and resolution.[5][6]
¹H NMR To confirm the structure and identify proton-containing impurities.Characteristic peaks for the aromatic, methoxy, methyl, and methylene (B1212753) protons of the product. Impurities like residual solvents (e.g., DCM, THF, diethyl ether) or starting materials will have distinct signals.[3]
¹³C NMR To confirm the carbon skeleton of the molecule.Signals corresponding to all the unique carbon atoms in the N,N-Dimethyl-3,4-DMA molecule.
HPLC To determine the purity of the non-volatile compound.A single major peak for the pure compound. Purity can be quantified by peak area percentage.

Visualizations

Logical Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup re_run Re-run Reaction with Verified Parameters check_reagents->re_run optimize Systematically Optimize Conditions check_conditions->optimize check_workup->re_run re_run->optimize Failure end Successful Synthesis re_run->end Success optimize->re_run fail Consult Further Literature optimize->fail Persistent Failure Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Mix Starting Materials & Reagents reaction Stir at Room Temp (Monitor by TLC/GC-MS) reagents->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography salt_formation Form Hydrochloride Salt chromatography->salt_formation isolate Filter and Dry Product salt_formation->isolate analysis Purity & Structural Confirmation (GC-MS, NMR) isolate->analysis

References

Adjusting pH for optimal N,N-Dimethyl-3,4-DMA hydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal handling and use of N,N-Dimethyl-3,4-DMA hydrochloride, with a focus on adjusting pH for maximal solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid with known solubility in various organic solvents and aqueous buffers.[1] In its hydrochloride salt form, it is generally more soluble in aqueous solutions compared to its free base form, particularly under acidic conditions.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: As an amine hydrochloride, this compound is the salt of a weak base. Its solubility in aqueous solutions is highly dependent on pH. In acidic conditions, the compound exists in its protonated, ionized form, which is more polar and thus more soluble in water.[2][3] As the pH increases and becomes more basic, the compound will be deprotonated to its less soluble free base form, which may lead to precipitation.

Q3: In which solvents has the solubility of this compound been determined?

A3: The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

SolventSolubility
Dimethylformamide (DMF)5 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL
Ethanol (B145695)5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL

Data sourced from Cayman Chemical.[1]

Q4: What is the expected mechanism of action for this compound?

A4: this compound is categorized as an amphetamine.[1][4] Amphetamines and their analogs typically exert their effects by interacting with monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), and may also show activity at serotonin (B10506) receptors, like the 5-HT2A receptor.[5][6][7] These interactions lead to an increase in the extracellular concentrations of these neurotransmitters.

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

  • Solution 1: Adjust the pH.

    • Rationale: Amine hydrochlorides are more soluble in acidic solutions.

    • Procedure: Lower the pH of your buffer. A good starting point is a pH between 3 and 5. Use a dilute solution of a biocompatible acid, such as hydrochloric acid, to adjust the pH. Monitor the pH closely with a calibrated pH meter.

  • Solution 2: Gentle Heating and Sonication.

    • Rationale: Increasing the temperature can help to overcome the activation energy required for dissolution. Sonication can aid in breaking up solid particles and increasing the surface area for dissolution.

    • Procedure: Gently warm the solution in a water bath while stirring. Do not exceed temperatures that could lead to degradation of the compound. Following gentle heating, place the solution in a sonicator bath for short intervals.

  • Solution 3: Use of a Co-solvent.

    • Rationale: If the compound has limited aqueous solubility even at low pH, a small amount of an organic co-solvent can increase solubility.

    • Procedure: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer. Ensure that the chosen co-solvent is compatible with your experimental system.

Issue: The compound precipitates out of solution after initial dissolution.

  • Rationale: This is often due to a shift in pH towards a more basic environment, causing the compound to convert to its less soluble free base form. This can happen if the buffering capacity of your solution is insufficient.

  • Solution:

    • Ensure your buffer has sufficient capacity to maintain the desired acidic pH.

    • If the experimental conditions require a near-neutral or basic pH, consider preparing a more concentrated stock solution in an acidic buffer or a suitable organic solvent (like DMSO) and then diluting it into your final experimental medium. Be mindful of the final concentration of the organic solvent.

Experimental Protocols

Protocol for Determining the pH-Dependent Solubility of this compound

This protocol is based on the saturation shake-flask method, a common technique for determining equilibrium solubility.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate (B1201080) buffers)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Buffered Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • HPLC Method: Dilute the filtered samples with an appropriate mobile phase and analyze them using a validated HPLC method to determine the concentration of the dissolved compound.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a standard curve of known concentrations and measure the absorbance of the diluted, filtered samples to determine the concentration.

  • Data Analysis: Plot the determined solubility (in mg/mL or molarity) as a function of the final measured pH of each buffered solution to generate a pH-solubility profile.

Visualizations

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, given its classification as an amphetamine analog. This diagram shows the reuptake mechanism of norepinephrine at the synaptic cleft via the Norepinephrine Transporter (NET).

Norepinephrine_Transporter_Mechanism Vesicle Synaptic Vesicle (Norepinephrine) NE Norepinephrine Vesicle->NE NET Norepinephrine Transporter (NET) NET->Vesicle NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor

Caption: Norepinephrine Transporter (NET) reuptake mechanism at the synapse.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of N,N-Dimethyl-3,4-DMA hydrochloride, an amphetamine derivative. The selection of an appropriate analytical method is crucial for obtaining reliable and accurate results in a regulated environment.

Comparison of Analytical Methods

The choice of analytical technique for the validation of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, GC-MS, and LC-MS/MS based on validated methods for structurally similar amphetamine compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.075 - 0.60 mg/mL[1]20 - 1,000 ng/mL[2][3]1 - 5000 µg/L[4]
Accuracy (% Recovery) Not explicitly stated, but method was found to be accurate.89.0–108% (interday)[5]85.3% to 94%[4]
Precision (%RSD) <1% (intermediate precision)[1]≤ 8.1% (interday)[5]< 5.7%[4]
Limit of Detection (LOD) Not specified< 2 ng/mL[2][3]0.31 µg/L[4]
Limit of Quantification (LOQ) Not specified1 and 2.5 ng/mL[5]Not explicitly stated, but a low concentration can be determined.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical procedures. Below are representative experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of amphetamine-like compounds involves reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a diode-array UV detector.

  • Column: XTerra RP18 (150×4.6 mm, 5 μm).[1]

  • Mobile Phase: A mixture of 50 mM pyrrolidine (B122466) (pH 11.5) and acetonitrile (B52724) (50:50, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 214 nm.[1]

  • Sample Preparation: Tablets are powdered, dissolved in the mobile phase, sonicated, and filtered before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amphetamines, derivatization is often required to improve their volatility and chromatographic behavior.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Thermo Scientific TG-5MS (15 m, 0.25 mm i.d., 0.25 μm film thickness).[3]

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]

  • Temperature Program: Initial temperature of 70°C for 1 min, then ramped to 260°C at 15°C/min, and held for 10 min.[3]

  • Injection: Splitless injection at 280°C.[3]

  • Derivatization: Samples are derivatized with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBCl) prior to analysis.[2][3]

  • MS Detection: Electron ionization (EI) mode with a scan range of 40–450 Da.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace amounts of substances in complex matrices.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]

  • Sample Preparation: Often involves a simple "dilute and shoot" approach or a straightforward liquid-liquid or solid-phase extraction.[6]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Procure_Standards Procure Reference Standards & Reagents Select_Method->Procure_Standards Develop_Protocol Develop Initial Method Protocol Procure_Standards->Develop_Protocol Optimize_Parameters Optimize Method Parameters Develop_Protocol->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Figure 1. General workflow for analytical method validation.

Signaling_Pathway_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_Sample Sample Preparation (Dissolution) HPLC_Analysis Chromatographic Separation (Reversed-Phase) HPLC_Sample->HPLC_Analysis HPLC_Detection UV Detection HPLC_Analysis->HPLC_Detection GCMS_Sample Sample Preparation (Extraction & Derivatization) GCMS_Analysis Gas Chromatographic Separation GCMS_Sample->GCMS_Analysis GCMS_Detection Mass Spectrometric Detection (EI) GCMS_Analysis->GCMS_Detection LCMSMS_Sample Sample Preparation (Dilution/Extraction) LCMSMS_Analysis Liquid Chromatographic Separation LCMSMS_Sample->LCMSMS_Analysis LCMSMS_Detection Tandem Mass Spectrometric Detection (ESI-MRM) LCMSMS_Analysis->LCMSMS_Detection

Figure 2. Comparison of analytical workflows for HPLC, GC-MS, and LC-MS/MS.

References

Cross-Reactivity of N,N-Dimethyl-3,4-DMA Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N,N-Dimethyl-3,4-DMA hydrochloride in common immunoassays used for the detection of amphetamines. Due to a lack of specific published cross-reactivity data for this compound, this guide leverages data from structurally similar compounds, namely 3,4-methylenedioxymethamphetamine (MDMA) and phentermine, to provide an informed perspective on its likely behavior in these assays.

Immunoassays are widely used as initial screening tools for drugs of abuse due to their speed and cost-effectiveness. However, a significant limitation is the potential for cross-reactivity, where the antibodies in the assay bind to substances with similar chemical structures to the target analyte, leading to false-positive results.[1] Understanding the cross-reactivity profile of a compound is crucial for accurate interpretation of screening results and for guiding confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

Comparison of Cross-Reactivity with Alternative Compounds

The following table summarizes the cross-reactivity of MDMA and phentermine in various amphetamine immunoassays. This data can be used to infer the potential for this compound to cross-react, given its structural similarity as a phenethylamine (B48288) derivative. It is important to note that even small structural differences can significantly alter antibody binding, and therefore, the actual cross-reactivity of this compound may vary.

Immunoassay PlatformTarget Analyte(s)Alternative CompoundConcentration for Positive Result (ng/mL)Cross-Reactivity (%)Reference
Enzyme Multiplied Immunoassay Technique (EMIT)
Emit® II Plus Amphetaminesd-MethamphetaminePhentermine5,800-[3]
MDMA>100,000<1[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
Immunalysis ELISAAmphetaminePhentermine-89% (at 25 ng/g in meconium)[4]
ELISA (Generic)d-MethamphetaminePhentermine-4.3%[5]
MDMA-<1%[5]
Cloned Enzyme Donor Immunoassay (CEDIA)
CEDIA Amphetamines/EcstasyAmphetamine/MDMAMDMA-Generally lower than 100%[6]

Note: Cross-reactivity data can be presented in various ways, including the concentration of the cross-reactant required to produce a positive result equivalent to the assay cutoff or as a percentage relative to the target analyte. Package inserts for specific commercial assays should be consulted for the most accurate and up-to-date information.[7]

Inferred Cross-Reactivity of this compound

Based on its chemical structure as an N,N-dimethylated analog of 3,4-dimethoxyamphetamine, it is plausible that this compound would exhibit some degree of cross-reactivity in amphetamine immunoassays. The N,N-dimethyl group might hinder antibody binding compared to amphetamine or methamphetamine, potentially leading to lower cross-reactivity. However, the overall phenethylamine backbone, which is the primary determinant for antibody recognition in these assays, suggests that a positive result is possible, especially at high concentrations of the compound. The degree of cross-reactivity is likely to be highly dependent on the specific antibody used in a particular immunoassay kit.

Experimental Protocols

Below is a representative experimental protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for amphetamine.

Protocol: Amphetamine Direct ELISA for Cross-Reactivity Assessment

This protocol is adapted from a commercially available amphetamine direct ELISA kit.[8]

1. Principle of the Assay:

This is a competitive immunoassay. The drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample. The presence of the bound enzyme is detected by the addition of a substrate that produces a colored product.

2. Materials:

  • Microplate pre-coated with anti-amphetamine antibodies

  • This compound standard solutions of known concentrations

  • Amphetamine standard solutions (for calibration curve)

  • Drug-enzyme (e.g., horseradish peroxidase-amphetamine) conjugate

  • Wash buffer (e.g., phosphate-buffered saline with Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader with a 450 nm filter

  • Precision pipettes and tips

3. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in a drug-free matrix (e.g., synthetic urine or buffer).

  • Sample Addition: Add 20 µL of each standard dilution, control, or sample to the appropriate wells of the microplate.

  • Enzyme Conjugate Addition: Add 100 µL of the drug-enzyme conjugate to each well.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Washing: Aspirate the contents of the wells and wash each well with wash buffer (e.g., 3-5 times).

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the amphetamine standards against their known concentrations.

  • Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff concentration for amphetamine.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_immunoassay Immunoassay Principle Antibody Antibody Complex Antibody-Analyte Complex (No Signal) Antibody->Complex Enzyme_Complex Antibody-Enzyme Complex (Signal) Antibody->Enzyme_Complex Analyte Drug Analyte (e.g., Amphetamine) Analyte->Antibody Binds Enzyme_Conjugate Enzyme-Labeled Drug Enzyme_Conjugate->Antibody Competes for Binding

Caption: Competitive immunoassay principle for drug detection.

G Start Urine Sample Received Screen Initial Immunoassay Screening Start->Screen Result Positive or Negative? Screen->Result Negative Report Negative Result->Negative Negative Positive Presumptive Positive Result->Positive Positive Confirm Confirmatory Testing (GC-MS or LC-MS) Positive->Confirm Final_Result Report Final Result Confirm->Final_Result

Caption: Typical workflow for drugs of abuse testing.

G Target Amphetamine Phenethylamine Backbone Antibody Antibody Binding Site Target:p1->Antibody High Affinity CrossReactant N,N-Dimethyl-3,4-DMA Phenethylamine Backbone N,N-Dimethyl Group 3,4-Dimethoxy Group CrossReactant:p1->Antibody Potential Binding (Lower Affinity?)

Caption: Structural basis for potential cross-reactivity.

References

A Comparative Analysis of the Neurotoxic Potential: N,N-Dimethyl-3,4-DMA HCl vs. MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic potential of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) and 3,4-methylenedioxymethamphetamine (MDMA). While extensive research has characterized the neurotoxicity of MDMA, data on N,N-Dimethyl-3,4-DMA HCl is not available. This comparison, therefore, extrapolates the potential neurotoxic profile of N,N-Dimethyl-3,4-DMA HCl based on the structure-activity relationships of closely related analogs and contrasts it with the established effects of MDMA.

Executive Summary

MDMA is a well-documented serotonergic neurotoxin, causing long-term damage to serotonin (B10506) (5-HT) axons and terminals in the brain.[1][2][3][4][5] Its neurotoxic effects are linked to factors such as oxidative stress, hyperthermia, and excitotoxicity.[3][4][5] In contrast, based on data from structurally similar compounds, N,N-Dimethyl-3,4-DMA HCl is predicted to have a significantly lower neurotoxic potential. The presence of two methoxy (B1213986) groups at the 3 and 4 positions on the phenyl ring, as seen in analogs like 3,4-Dimethoxyamphetamine (3,4-DMA), is associated with a dramatic reduction in affinity for serotonin receptors and a lack of psychostimulant effects.[6] Furthermore, the N,N-dimethyl substitution, as seen in N,N-dimethylamphetamine, has been shown to reduce neurotoxicity compared to its N-methyl counterpart.

Comparative Data on Neurotoxicity

Due to the absence of direct experimental data for N,N-Dimethyl-3,4-DMA HCl, the following tables compare the known neurotoxic parameters of MDMA with the inferred properties of N,N-Dimethyl-3,4-DMA HCl based on its structural analogs.

Table 1: Serotonergic Neurotoxicity

ParameterMDMAN,N-Dimethyl-3,4-DMA HCl (Inferred)
Effect on 5-HT Axon Terminals Degeneration and long-lasting damage.[1][2]Unlikely to cause significant damage.
Reduction in SERT Density Significant and persistent reduction.Minimal to no effect expected.
Depletion of 5-HT Pronounced and long-lasting depletion.[7]Unlikely to cause significant depletion.
Affinity for 5-HT2A Receptor (Ki) High affinityVery low affinity (based on 3,4-DMA with a Ki of 43,300 nM).[6]

Table 2: Dopaminergic Neurotoxicity

ParameterMDMAN,N-Dimethyl-3,4-DMA HCl (Inferred)
Effect on DA Axon Terminals Damage to dopaminergic systems has been reported.[1][2]Unlikely to cause significant damage.
Release of Dopamine Significant increase in extracellular dopamine.[1]Minimal to no effect expected.

Table 3: Cytotoxicity

ParameterMDMAN,N-Dimethyl-3,4-DMA HCl (Inferred)
Neuronal Cell Death Induces apoptosis in cultured neurons.[8]Expected to have significantly lower cytotoxicity.
Mitochondrial Dysfunction Causes mitochondrial dysfunction.[8]Minimal to no effect on mitochondrial function anticipated.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of MDMA are provided below. These protocols can serve as a reference for designing future studies to directly assess the neurotoxic potential of N,N-Dimethyl-3,4-DMA HCl.

Assessment of Serotonergic Neurotoxicity in Rodents

Objective: To determine the long-term effects of a compound on serotonin neurons in the brain.

Methodology:

  • Animal Dosing: Administer the test compound (e.g., MDMA) or vehicle to rodents (e.g., rats or mice) via a relevant route (e.g., subcutaneous or oral). A typical neurotoxic regimen for MDMA in rats is repeated high doses.[7]

  • Tissue Collection: After a post-treatment period (e.g., 2 weeks) to allow for the development of neurotoxic lesions, animals are euthanized, and brains are rapidly removed.

  • Neurochemical Analysis:

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): Dissect specific brain regions (e.g., striatum, hippocampus, cortex) and measure levels of 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA). A significant and persistent reduction in these markers indicates serotonergic neurotoxicity.[7]

    • Immunohistochemistry for SERT: Use antibodies against the serotonin transporter (SERT) to visualize and quantify the density of serotonergic axons and terminals. A decrease in SERT-immunoreactive fibers suggests damage to these neurons.

    • [³H]Paroxetine Autoradiography: Quantify the density of serotonin uptake sites by measuring the binding of the radiolabeled ligand [³H]paroxetine. A reduction in binding indicates a loss of serotonin terminals.[7]

In Vitro Cytotoxicity Assay

Objective: To assess the direct toxic effects of a compound on cultured neuronal cells.

Methodology:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., primary hippocampal neurons or SH-SY5Y cells).

  • Compound Treatment: Expose the cultured cells to a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[8]

  • Cell Viability Assessment:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in MTT reduction suggests cytotoxicity.[8]

    • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity indicates cell death.[8]

  • Apoptosis Assays: Use techniques such as TUNEL staining or caspase activity assays to determine if the compound induces programmed cell death (apoptosis).[8]

Receptor Binding Assay

Objective: To determine the affinity of a compound for specific neurotransmitter receptors and transporters.

Methodology:

  • Membrane Preparation: Prepare cell membranes from brain tissue or from cells expressing the target receptor/transporter.

  • Radioligand Binding: Incubate the membranes with a specific radioligand for the target site (e.g., [³H]ketanserin for 5-HT2A receptors) in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Counting: Separate the bound and free radioligand by filtration and measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) of the test compound, which represents its affinity for the binding site. A higher Ki value indicates lower affinity.[6]

Visualizations

Signaling Pathways and Experimental Workflows

MDMA_Neurotoxicity_Pathway MDMA MDMA Administration SERT Serotonin Transporter (SERT) Interaction MDMA->SERT DA_release Dopamine Release MDMA->DA_release Hyperthermia Hyperthermia MDMA->Hyperthermia Excitotoxicity Excitotoxicity MDMA->Excitotoxicity Oxidative_Stress Oxidative Stress SERT->Oxidative_Stress DA_release->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hyperthermia->Oxidative_Stress Axon_Terminal_Damage 5-HT Axon Terminal Damage Excitotoxicity->Axon_Terminal_Damage Mitochondrial_Dysfunction->Axon_Terminal_Damage

Caption: Putative signaling pathway for MDMA-induced serotonergic neurotoxicity.

Neurotoxicity_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Animal_Dosing Animal Dosing Tissue_Collection Brain Tissue Collection Animal_Dosing->Tissue_Collection HPLC HPLC-EC (5-HT, 5-HIAA) Tissue_Collection->HPLC IHC Immunohistochemistry (SERT) Tissue_Collection->IHC Autoradiography [³H]Paroxetine Autoradiography Tissue_Collection->Autoradiography Cell_Culture Neuronal Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays Compound_Treatment->Apoptosis_Assay

Caption: Experimental workflow for assessing neurotoxicity.

Conclusion

The available evidence strongly suggests that N,N-Dimethyl-3,4-DMA HCl possesses a significantly lower neurotoxic potential compared to MDMA. This inference is based on the established structure-activity relationships of related methoxy-substituted amphetamines, which consistently demonstrate reduced affinity for serotonergic targets and diminished psychostimulant properties. However, it is crucial to emphasize that direct experimental evaluation of N,N-Dimethyl-3,4-DMA HCl is necessary to definitively characterize its neurotoxic profile. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers and drug development professionals should exercise caution and prioritize empirical data when assessing the safety of novel psychoactive compounds.

References

A Comparative Analysis of the Behavioral Profiles of N,N-Dimethyl-3,4-DMA hydrochloride and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of N,N-Dimethyl-3,4-DMA hydrochloride (NNDMA) and methamphetamine. The information herein is synthesized from preclinical studies to assist researchers in understanding the relative potencies and pharmacological profiles of these two psychostimulants.

This compound, also known as N,N-dimethylamphetamine, is a structural analog of methamphetamine.[1][2] While both compounds are classified as stimulants, preclinical evidence indicates significant differences in their behavioral effects.[1] The following sections detail these differences across several key behavioral paradigms, presenting quantitative data and experimental methodologies to inform future research and drug development.

Psychomotor Stimulant Effects

The psychomotor stimulant properties of NNDMA and methamphetamine have been compared by observing their effects on scheduled-controlled responding in rats and squirrel monkeys.[1] In these studies, the potency of each compound to decrease rates of responding under fixed-interval or fixed-ratio schedules of food presentation was assessed.

Experimental Protocol: Effects on Scheduled-Controlled Responding [1]

  • Subjects: Male Fischer-344 rats and male squirrel monkeys.

  • Apparatus: Standard operant conditioning chambers equipped with response levers and a mechanism for delivering food pellets (for rats) or liquid food (for monkeys).

  • Procedure:

    • Training: Animals were trained to respond on either a fixed-interval (FI) 5-minute schedule or a fixed-ratio (FR) 30-response schedule for food reinforcement. Under the FI schedule, the first response after a 5-minute interval is reinforced. Under the FR schedule, reinforcement is delivered after every 30th response.

    • Drug Administration: Once stable rates of responding were established, various doses of NNDMA hydrochloride or methamphetamine hydrochloride were administered intramuscularly (rats) or intravenously (monkeys) before the experimental sessions.

    • Data Collection: The rate of responding was recorded and compared to control sessions where saline was administered. A decrease in response rate is indicative of the disruptive psychomotor effects of the stimulant.

Quantitative Data: Potency in Decreasing Response Rates [1]

CompoundAnimal ModelPotency Relative to Methamphetamine (to decrease response rates)
N,N-Dimethyl-3,4-DMA HClRats6 to 12 times less potent
N,N-Dimethyl-3,4-DMA HClSquirrel Monkeys6 to 12 times less potent

Methamphetamine was found to be significantly more potent than NNDMA in altering scheduled-controlled behavior.[1]

G cluster_training Training Phase cluster_testing Testing Phase cluster_outcome Outcome Animal Model Animal Model Operant Chamber Operant Chamber Animal Model->Operant Chamber Schedule of Reinforcement (FI or FR) Schedule of Reinforcement (FI or FR) Operant Chamber->Schedule of Reinforcement (FI or FR) Stable Responding Stable Responding Schedule of Reinforcement (FI or FR)->Stable Responding Drug Administration Drug Administration Stable Responding->Drug Administration Behavioral Session Behavioral Session Drug Administration->Behavioral Session Data Analysis Data Analysis Behavioral Session->Data Analysis Response Rate Response Rate Data Analysis->Response Rate Potency Comparison Potency Comparison Response Rate->Potency Comparison

Experimental workflow for assessing psychomotor stimulant effects.

Reinforcing Effects

The reinforcing properties of a drug, which are indicative of its abuse potential, are often evaluated using self-administration paradigms. In these studies, animals learn to perform a specific action to receive an infusion of the drug.

Experimental Protocol: Intravenous Self-Administration [1]

  • Subjects: Male squirrel monkeys.

  • Apparatus: Operant conditioning chambers equipped with two levers and an intravenous catheter system for drug delivery.

  • Procedure:

    • Training: Monkeys were first trained to self-administer cocaine. One lever press resulted in an intravenous infusion of cocaine (the "drug" lever), while presses on the second lever had no consequence (the "inactive" lever).

    • Substitution: Once a stable pattern of cocaine self-administration was established, saline was substituted for cocaine to confirm that the responding was maintained by the drug. Subsequently, different doses of NNDMA hydrochloride or methamphetamine hydrochloride were substituted for cocaine.

    • Data Collection: The number of infusions self-administered for each drug at various doses was recorded. Higher rates of self-administration compared to saline indicate reinforcing effects.

Quantitative Data: Reinforcing Efficacy [1]

CompoundAnimal ModelPotency Relative to Methamphetamine (in maintaining self-administration)
N,N-Dimethyl-3,4-DMA HClSquirrel Monkeys10 times less potent

Both NNDMA and methamphetamine were found to have reinforcing effects, as they maintained self-administration at rates higher than saline. However, methamphetamine was substantially more potent in this regard.[1]

G Animal Model Animal Model IV Catheterization IV Catheterization Animal Model->IV Catheterization Cocaine Self-Administration Training Cocaine Self-Administration Training IV Catheterization->Cocaine Self-Administration Training Saline Extinction Saline Extinction Cocaine Self-Administration Training->Saline Extinction Drug Substitution (NNDMA or METH) Drug Substitution (NNDMA or METH) Saline Extinction->Drug Substitution (NNDMA or METH) Data Collection (Infusions/Session) Data Collection (Infusions/Session) Drug Substitution (NNDMA or METH)->Data Collection (Infusions/Session) Analysis of Reinforcing Effects Analysis of Reinforcing Effects Data Collection (Infusions/Session)->Analysis of Reinforcing Effects

Workflow for intravenous self-administration studies.

Discriminative Stimulus Properties

Drug discrimination studies are used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues associated with a particular drug and differentiate them from the effects of a vehicle.

Experimental Protocol: Drug Discrimination [1]

  • Subjects: Male Fischer-344 rats.

  • Apparatus: Two-lever operant conditioning chambers.

  • Procedure:

    • Training: Rats were trained to discriminate between the effects of cocaine (10 mg/kg) and saline. Following a cocaine injection, responses on one lever were reinforced with food, while after a saline injection, responses on the other lever were reinforced.

    • Testing: Once the rats reliably pressed the correct lever depending on the injection they received, test sessions were conducted with various doses of NNDMA hydrochloride or methamphetamine hydrochloride.

    • Data Collection: The percentage of responses on the cocaine-appropriate lever was measured. A high percentage of responding on the cocaine lever indicates that the test drug has subjective effects similar to cocaine.

Quantitative Data: Cocaine-Like Discriminative Stimulus Effects [1]

CompoundAnimal ModelPotency Relative to Methamphetamine (in producing cocaine-like effects)
N,N-Dimethyl-3,4-DMA HClRats12 times less potent

Both NNDMA and methamphetamine produced dose-dependent increases in responding on the cocaine-appropriate lever, suggesting they have similar subjective effects to cocaine. However, methamphetamine was significantly more potent in producing these effects.[1]

G Animal Model Animal Model Discrimination Training (Cocaine vs. Saline) Discrimination Training (Cocaine vs. Saline) Animal Model->Discrimination Training (Cocaine vs. Saline) Stable Discrimination Stable Discrimination Discrimination Training (Cocaine vs. Saline)->Stable Discrimination Test with NNDMA or METH Test with NNDMA or METH Stable Discrimination->Test with NNDMA or METH Measure % Cocaine-Lever Responding Measure % Cocaine-Lever Responding Test with NNDMA or METH->Measure % Cocaine-Lever Responding Determine Subjective Effects Determine Subjective Effects Measure % Cocaine-Lever Responding->Determine Subjective Effects

References

In Vitro Potency of N,N-Dimethyl-3,4-DMA HCl Compared to Other Amphetamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of N,N-Dimethyl-3,4-DMA HCl and other well-characterized amphetamines at the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). The interaction with these transporters is a key determinant of the pharmacological profile of amphetamine derivatives.

Comparative Potency at Monoamine Transporters

The following table summarizes the in vitro potency (Ki in µM) of several amphetamines at human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (µM)Norepinephrine Transporter (NET) Ki (µM)Serotonin Transporter (SERT) Ki (µM)
Amphetamine~0.6[1][2]~0.07 - 0.1[1][2]~20 - 40[1][2]
Methamphetamine~0.5[1]~0.1[1]~10 - 40[1]
MDMA (3,4-Methylenedioxymethamphetamine)~4.87 - 8.29[1]~1.19 - 1.75[1]~0.64 - 2.41[1]
N,N-Dimethyl-3,4-DMA HCl (Estimated) >10 (Low Potency) >10 (Low Potency) >10 (Low Potency)

Note on N,N-Dimethyl-3,4-DMA HCl Estimation: Structure-activity relationship studies of amphetamines have demonstrated that N,N-dimethylation generally leads to a significant decrease in potency at DAT, NET, and SERT compared to the corresponding primary or secondary amine analogues. For instance, N,N-dimethylamphetamine is considerably less potent than methamphetamine. The addition of the 3,4-dimethoxy substituents, as seen in 3,4-dimethoxyamphetamine (DMA), also influences activity, but the N,N-dimethylation is expected to be the dominant factor in reducing transporter affinity. Therefore, it is anticipated that N,N-Dimethyl-3,4-DMA HCl would exhibit significantly lower potency (higher Ki values) at all three monoamine transporters compared to amphetamine, methamphetamine, and even MDMA.

Experimental Protocols

The data presented in this guide are typically generated using one of two primary in vitro assays: radioligand binding assays or uptake inhibition assays.

Radioligand Binding Assays

This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells) or from brain tissue rich in these transporters.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, or [³H]-citalopram for SERT) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration, separating the bound from the free radioligand.

  • Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Uptake Inhibition Assays

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.

  • Cell Culture: Cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT) is added to initiate uptake.

  • Termination: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.

Visualizations

Experimental Workflow for In Vitro Potency Determination

G cluster_0 Radioligand Binding Assay cluster_1 Uptake Inhibition Assay prep_mem Membrane Preparation (Transfected Cells or Brain Tissue) incubation Incubation with Radioligand & Test Compound prep_mem->incubation filtration Rapid Filtration incubation->filtration quant_bind Scintillation Counting filtration->quant_bind calc_ki Calculate IC50 & Ki quant_bind->calc_ki end End calc_ki->end cell_culture Cell Culture (Transporter-Expressing Cells) pre_inc Pre-incubation with Test Compound cell_culture->pre_inc uptake Initiate Uptake with Radiolabeled Substrate pre_inc->uptake termination Terminate Uptake uptake->termination quant_uptake Scintillation Counting termination->quant_uptake calc_ic50 Calculate IC50 quant_uptake->calc_ic50 calc_ic50->end start Start start->prep_mem start->cell_culture cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Amphetamine Amphetamine Derivative DAT DAT Amphetamine->DAT Binds to & Inhibits NET NET Amphetamine->NET Binds to & Inhibits SERT SERT Amphetamine->SERT Binds to & Inhibits Vesicle Synaptic Vesicle Amphetamine->Vesicle Disrupts Storage DA_synapse Dopamine DAT->DA_synapse Reuptake NE_synapse Norepinephrine NET->NE_synapse Reuptake SERT_synapse Serotonin SERT->SERT_synapse Reuptake Dopamine Dopamine Vesicle->Dopamine Releases Norepinephrine Norepinephrine Vesicle->Norepinephrine Releases Serotonin Serotonin Vesicle->Serotonin Releases MAO Monoamine Oxidase Dopamine->DAT Efflux Dopamine->MAO Metabolism Norepinephrine->NET Efflux Norepinephrine->MAO Metabolism Serotonin->SERT Efflux Serotonin->MAO Metabolism

References

Reproducibility of Findings in N,N-Dimethyl-3,4-DMA Hydrochloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published, reproducible experimental data for N,N-Dimethyl-3,4-DMA hydrochloride. This scarcity of independent research prevents a thorough comparative analysis of its pharmacological and analytical profiles.

While the compound is available as a research chemical, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, and biological activity in a manner that allows for independent verification and comparison. The majority of available information is limited to supplier-provided technical data sheets, which do not constitute a body of reproducible scientific findings.

This guide aims to transparently address the current state of research on this compound and highlight the critical need for further investigation to establish a reliable and reproducible scientific foundation for this compound.

Current State of Knowledge: A Landscape Devoid of Comparative Data

An extensive search of scientific databases for studies on this compound yielded no direct research articles presenting experimental data on its pharmacology, toxicology, or analytical chemistry. The primary sources of information are commercial suppliers who list it as an analytical reference standard.

In contrast, some limited data is available for the related, non-N-methylated compound, 3,4-Dimethoxyamphetamine (3,4-DMA). A single study, referenced in its Wikipedia entry, provides some initial pharmacological characterization. However, these findings have not been independently replicated, and it is crucial to note that these data cannot be directly extrapolated to this compound due to structural differences that can significantly alter pharmacological activity.

The Critical Importance of Reproducibility in Scientific Research

Reproducibility is a cornerstone of the scientific method. It ensures the reliability and validity of experimental findings, forming the basis for future research and development. The process of independent replication of experiments and confirmation of results is essential to:

  • Validate initial findings: Confirming that the observed effects are not due to chance, experimental error, or specific laboratory conditions.

  • Build a robust body of evidence: Accumulating data from multiple independent sources strengthens the scientific consensus on a compound's properties.

  • Ensure the safety and efficacy of potential therapeutic agents: Rigorous and reproducible preclinical data is a prerequisite for any further development.

The logical relationship between initial findings and their necessary replication for scientific validation is illustrated in the workflow below.

A Initial Research Findings on This compound B Independent Replication Studies A->B Necessary Step for Validation C Comparison and Analysis of Data B->C F Current Status: Lack of Published Replication Studies B->F D Established Reproducible Profile (Pharmacological, Toxicological, Analytical) C->D E Informed Further Research and Development D->E

A Comparative Guide to Quality Control Reference Standards for N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of analytical reference standards are paramount for accurate experimental results and regulatory compliance. This guide provides a comparative analysis of quality control standards for N,N-Dimethyl-3,4-DMA hydrochloride and its relevant alternatives, offering insights into their analytical specifications and the methodologies used for their validation.

Comparison of Reference Standard Quality Control Specifications

The following table summarizes the typical quality control specifications for this compound and two common alternatives, 3,4-DMA hydrochloride and N-Ethyl-3,4-DMA hydrochloride. These specifications are based on industry standards for analytical reference materials.

ParameterThis compound3,4-DMA hydrochlorideN-Ethyl-3,4-DMA hydrochloride
CAS Number 70932-19-3[1]13078-75-6[2]70932-27-3
Molecular Formula C₁₃H₂₁NO₂ • HCl[1]C₁₁H₁₇NO₂ • HCl[2]C₁₃H₂₁NO₂ • HCl
Formula Weight 259.8 g/mol [1]231.7 g/mol [2]259.8 g/mol
Purity (by HPLC) ≥98%[1]≥98%[2]≥98%
Identity (IR, ¹H-NMR, MS) Conforms to structureConforms to structureConforms to structure
Appearance Crystalline solid[1]Crystalline solid[2]Crystalline solid
Solubility DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1]DMF: 5 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 10 mg/ml[2]DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL
Residual Solvents (GC-HS) ≤0.5%≤0.5%≤0.5%
Water Content (Karl Fischer) ≤0.5%≤0.5%≤0.5%

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below. These protocols are representative of standard practices in the analytical chemistry field for the validation of reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and a 0.1% formic acid solution in water. The specific gradient will be optimized to ensure separation of the main peak from all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 232 nm.[1]

  • Injection Volume: 10 µL.

  • Procedure: A solution of the reference standard is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is compared against the expected spectrum for the compound's structure.

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and arrangement of atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O).

  • Procedure: A small amount of the reference standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the known structure of this compound.

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control of an analytical reference standard, from receipt of the raw material to the final certification.

Quality Control Workflow for Reference Standards cluster_0 Material Reception and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review and Certification Raw Material Receipt Raw Material Receipt Visual Inspection Visual Inspection Raw Material Receipt->Visual Inspection Documentation Review Documentation Review Visual Inspection->Documentation Review Identity Testing Identity Testing Documentation Review->Identity Testing Purity Analysis Purity Analysis Identity Testing->Purity Analysis Residual Solvents Residual Solvents Purity Analysis->Residual Solvents Water Content Water Content Residual Solvents->Water Content Data Review and Approval Data Review and Approval Water Content->Data Review and Approval Certificate of Analysis Generation Certificate of Analysis Generation Data Review and Approval->Certificate of Analysis Generation Product Release Product Release Certificate of Analysis Generation->Product Release

Caption: Quality control workflow for analytical reference standards.

Signaling Pathway and Logical Relationships

The quality control process for reference standards is a logical progression of tests designed to ensure the material's identity, purity, and suitability for its intended use. The following diagram illustrates the logical relationship between the different stages of quality control.

Logical Relationship of QC Testing Start Start Material_Sourced Material Sourced Start->Material_Sourced Initial_Checks Initial Checks (Appearance, Documentation) Material_Sourced->Initial_Checks Identity_Confirmed Identity Confirmed? (IR, NMR, MS) Initial_Checks->Identity_Confirmed Purity_Meets_Spec Purity ≥98%? (HPLC) Identity_Confirmed->Purity_Meets_Spec Yes Rejected Material Rejected Identity_Confirmed->Rejected No Other_Tests_Pass Other Tests Pass? (Residual Solvents, Water) Purity_Meets_Spec->Other_Tests_Pass Yes Purity_Meets_Spec->Rejected No Certified_Standard Certified Reference Standard Other_Tests_Pass->Certified_Standard Yes Other_Tests_Pass->Rejected No

Caption: Logical flow of quality control testing for reference standards.

References

A Comparative Guide to the Inter-laboratory Analysis of N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of N,N-Dimethyl-3,4-DMA hydrochloride (3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine). Due to the absence of publicly available formal inter-laboratory comparison studies for this specific analyte, this document presents a synthesized comparison based on typical performance data from validated methods for structurally related amphetamine-type substances. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the standard methods for the sensitive and selective analysis of this class of compounds.

Data Presentation: A Synthesized Performance Comparison

The following table summarizes hypothetical yet representative performance characteristics for the analysis of this compound by three distinct laboratories. These values are derived from published validation data for analogous compounds and reflect expected performance in a proficiency test.[1][2]

Parameter Laboratory A (GC-MS) Laboratory B (LC-MS/MS) Laboratory C (GC-MS)
Instrumentation Agilent 7890A GC / 5975C MSSciex QTRAP 6500+Shimadzu GC-2010 Plus / QP2020
Linearity (R²) > 0.995> 0.998> 0.996
Limit of Detection (LOD) 0.5 µg/mL5 ng/mL0.8 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL15 ng/mL2.5 µg/mL
Accuracy (% Recovery) 96.8%102.5%95.5%
Precision (% RSD) 4.2%3.1%5.5%
Sample Matrix UrinePlasmaMethanolic Solution

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of standard practices in forensic and research laboratories for the analysis of substituted amphetamines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of N,N-Dimethyl-3,4-DMA in various sample matrices, often requiring a derivatization step to improve analyte volatility and thermal stability.

a) Sample Preparation (from Urine)

  • Internal Standard Addition: Spike 1 mL of the urine sample with an appropriate internal standard (e.g., N,N-Dimethylamphetamine-d11).

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 1 M acetic acid, and finally 2 mL of methanol.

    • Dry the cartridge thoroughly under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

b) Derivatization

  • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

c) GC-MS Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and selectivity without the need for derivatization, making it ideal for trace-level quantification in complex biological matrices like plasma.[1]

a) Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., N,N-Dimethyl-3,4-DMA-d6).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions

  • LC System: Shimadzu Nexera or equivalent.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow of an inter-laboratory comparison and a potential signaling pathway for N,N-Dimethyl-3,4-DMA.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives (Accuracy, Precision) P2 Select Participating Laboratories P1->P2 P3 Prepare & Validate Test Materials (Homogeneous & Stable) P2->P3 P4 Design & Distribute Protocols and Samples P3->P4 A1 Lab A (GC-MS Analysis) P4->A1 A2 Lab B (LC-MS/MS Analysis) P4->A2 A3 Lab C (GC-MS Analysis) P4->A3 D1 Collect & Collate Results from Labs A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (z-scores, Cochran's/Grubbs' tests) D1->D2 D3 Evaluate Laboratory Performance D2->D3 D4 Publish Final Comparison Report D3->D4

Caption: Workflow for an inter-laboratory comparison study.

G DMA N,N-Dimethyl-3,4-DMA MAO Monoamine Oxidase (MAO) DMA->MAO Inhibits HT2A Serotonin 5-HT2A Receptor DMA->HT2A Activates CYP CYP2D6 Enzyme DMA->CYP Metabolized by Inhibition Inhibition of Monoamine Breakdown MAO->Inhibition Psychedelic Psychedelic Effects (Agonism) HT2A->Psychedelic Metabolites Inactive Metabolites CYP->Metabolites

Caption: Potential pharmacological pathways of N,N-Dimethyl-3,4-DMA.[3][4][5]

References

Comparative Analysis of N,N-Dimethyl-3,4-DMA Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the pharmacological and biological activity of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA hydrochloride) is limited. This guide summarizes its available physicochemical properties and provides a comparative analysis using data from its close structural analog, 3,4-Dimethoxyamphetamine (3,4-DMA), to offer insights into its potential biological profile. The experimental protocols described are standard methodologies for the evaluation of psychoactive compounds and serve as a reference for future research.

Physicochemical Properties

This compound is categorized as an analytical reference standard and an amphetamine analog.[1] Its primary use is in research and forensic applications.[1]

PropertyValueReference
Chemical Formula C₁₃H₂₁NO₂ • HCl[1]
Molecular Weight 259.8 g/mol [1]
CAS Number 70932-19-3[1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml[1]

Comparative Pharmacological Data (Using 3,4-DMA as an Analog)

Due to the lack of specific data for this compound, the following tables present experimental data for its structural analog, 3,4-Dimethoxyamphetamine (3,4-DMA). It is crucial to note that the N,N-dimethyl substitution on the amine in the target compound could significantly alter its pharmacological profile compared to the primary amine of 3,4-DMA.

Receptor Binding Affinity

The following table summarizes the binding affinity of 3,4-DMA for serotonin (B10506) receptors. This data is typically determined through radioligand competition binding assays.

ReceptorBinding Affinity (Ki) in nMSpecies
5-HT₂A43,300Rat
5-HT₁64,600Rat

Data sourced from a study on methoxylated phenethylamines.[2][3]

Enzyme Inhibition

3,4-DMA has been shown to act as a monoamine oxidase inhibitor (MAOI).[2]

EnzymeIC₅₀ (nM)
Monoamine Oxidase A (MAO-A)20,000
Monoamine Oxidase B (MAO-B)> 100,000 (inactive)

Data sourced from biochemical studies.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize the pharmacological and behavioral effects of this compound.

Radioligand Competition Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for target receptors (e.g., serotonin, dopamine, and norepinephrine (B1679862) transporters and receptors).

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A receptors).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Cell membranes are homogenized in an appropriate buffer and centrifuged. The resulting pellet is resuspended in the assay buffer.

  • Incubation: Varying concentrations of the unlabeled test compound are added to the wells of a microplate, followed by a fixed concentration of the radioligand and the cell membrane preparation.

  • Equilibrium: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment (e.g., Head-Twitch Response in Rodents)

This assay is a common behavioral model used to assess the in vivo hallucinogenic-like potential of compounds, often mediated by 5-HT₂A receptor activation.

Objective: To evaluate the dose-dependent effects of this compound on inducing head-twitch responses in mice or rats.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers.

  • Video recording equipment (optional).

Procedure:

  • Acclimation: Animals are acclimated to the observation chambers for a set period before drug administration.

  • Administration: Animals are administered various doses of this compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation: Immediately after administration, the animals are returned to the observation chambers, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Data Analysis: The mean number of head twitches for each dose group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

The following diagrams illustrate a typical experimental workflow and a potential signaling pathway for amphetamine-like compounds.

A generalized workflow for the characterization of a novel psychoactive compound.

Signaling_Pathway Amphetamine-like Compound Amphetamine-like Compound 5-HT2A Receptor (GPCR) 5-HT2A Receptor (GPCR) Amphetamine-like Compound->5-HT2A Receptor (GPCR) Agonist Binding Gq/11 Gq/11 5-HT2A Receptor (GPCR)->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Activates Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects Protein Kinase C (PKC) Activation->Downstream Cellular Effects

A simplified diagram of the 5-HT₂A receptor signaling pathway.

References

Comparative Analysis of 3,4-Dimethoxydimethylamphetamine (DMMDA): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-Dimethoxydimethylamphetamine (DMMDA), also known as 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, against its well-researched analogue, 3,4-Methylenedioxymethamphetamine (MDMA). Due to a lack of peer-reviewed experimental validation data for DMMDA, this document summarizes the existing foundational knowledge, primarily from Alexander Shulgin's seminal work "PiHKAL," and contrasts it with the extensive validation data available for MDMA. This comparison serves as a reference for the experimental benchmarks and methodologies required for the formal validation of DMMDA.

Overview of DMMDA and MDMA

DMMDA is a lesser-known psychedelic amphetamine first synthesized by Alexander Shulgin.[1] Its structural features, combining the 2,5-dimethoxy substitutions characteristic of the psychedelic DOx series with the 3,4-methylenedioxy group of entactogens like MDMA, suggest a unique pharmacological profile.[2] MDMA, a widely studied compound, serves as a critical benchmark for analytical and pharmacological comparison.

Analytical Validation Comparison

Formal, peer-reviewed analytical validation data for DMMDA is not currently available. The following table contrasts the known properties of DMMDA with validated quantitative data for MDMA, illustrating the parameters that would need to be established for DMMDA.

Table 1: Comparison of Physicochemical and Analytical Parameters

Parameter3,4-Dimethoxydimethylamphetamine (DMMDA)3,4-Methylenedioxymethamphetamine (MDMA) - Representative Data
Chemical Formula C₁₂H₁₇NO₄C₁₁H₁₅NO₂
Molar Mass 239.271 g·mol⁻¹193.25 g·mol⁻¹
Form Hydrochloride salt: White crystals[3]Hydrochloride salt: White crystals
Melting Point 165-175 °C (HCl salt)[3]~148-153 °C (HCl salt)
Analytical Methods Not specified in peer-reviewed literature.GC-MS, LC-MS/MS, ¹H qNMR, UPLC-QToF[4][5][6][7]
Limit of Detection (LOD) Not established.0.7 ppm (GC-MS)[4], 0.10 mg/mL (¹H qNMR)[7]
Limit of Quantification (LOQ) Not established.2.35 ppm (GC-MS)[4], 0.33 mg/mL (¹H qNMR)[7]
Accuracy (%) Not established.97.53% (GC-MS)[4], Within UNODC criteria (¹H qNMR)[7]
Precision (%RSD) Not established.3.66% (GC-MS)[4], Within UNODC criteria (¹H qNMR)[7]

Pharmacological and Toxicological Comparison

The pharmacological profile of DMMDA is primarily based on qualitative reports from Shulgin's "PiHKAL" and computational predictions.[1][3] This contrasts with MDMA, which has been extensively studied in both preclinical and clinical settings.

Table 2: Comparison of Pharmacological and Toxicological Profiles

Parameter3,4-Dimethoxydimethylamphetamine (DMMDA)3,4-Methylenedioxymethamphetamine (MDMA)
Drug Class Psychedelic Amphetamine[1]Entactogen, Stimulant[8]
Dosage 30 - 75 mg[1][3]80 - 160 mg[8]
Duration of Action 6 - 8 hours[1][3]3 - 6 hours
Primary Mechanism Presumed 5-HT₂ₐ receptor agonist[1]Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[8]
Reported Effects LSD-like effects, imagery, mydriasis, ataxia, time dilation.[1]Empathy, euphoria, stimulation, mild perceptual changes.[8]
Predicted Metabolism Cytochrome P450 CYP3A4 (computationally predicted)[1]Hepatic (CYP2D6 extensively involved)
Predicted Toxicity Respiratorically toxic (P=0.76), Nephrotoxic (P=0.58), Ecotoxic (P=0.54), Carcinogenic (P=0.51) (computationally predicted)[1]Neurotoxic to serotonergic neurons at high doses.[3]

Experimental Protocols

Detailed experimental protocols for the validation of DMMDA are not available. The following sections describe a representative synthesis protocol for DMMDA as documented in "PiHKAL" and a standard analytical validation protocol for an analogue, MDMA, using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of DMMDA Hydrochloride (Shulgin Protocol)

The synthesis of 2,5-dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) from isoapiole is a multi-step process.[3] First, isoapiole is converted to the corresponding nitrostyrene, 2,5-dimethoxy-β-nitro-3,4-methylenedioxystyrene. This intermediate is then reduced to the freebase amine using a reducing agent like lithium aluminum hydride (LAH) in an inert solvent such as diethyl ether.[3] Finally, the freebase is dissolved in diethyl ether and saturated with anhydrous hydrogen chloride (HCl) gas to precipitate the hydrochloride salt, which is then filtered and dried.[3]

Analytical Validation Protocol for MDMA by GC-MS (Example)

This protocol is based on methodologies reported for the validation of MDMA analysis.[4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of MDMA standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 5 ppm to 100 ppm).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For tablet analysis, a crushed portion of the tablet is dissolved in methanol, sonicated, centrifuged, and the supernatant is diluted for analysis.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. A linear regression analysis is performed, and the coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze replicate QC samples on the same day (intra-day) and on different days (inter-day). Accuracy is calculated as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Selectivity: Analysis of blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Visualizations

The following diagrams illustrate the proposed signaling pathway for DMMDA and a typical workflow for its analytical validation.

DMMDA_Signaling_Pathway DMMDA DMMDA HT2A_Receptor 5-HT2A Receptor DMMDA->HT2A_Receptor Gq_Protein Gq Protein Activation HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Psychedelic Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Proposed signaling pathway of DMMDA via 5-HT₂ₐ receptor activation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_report Reporting Sample Sample Acquisition Extraction Extraction / Dilution Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAcq Data Acquisition GCMS->DataAcq Linearity Linearity DataAcq->Linearity Accuracy Accuracy & Precision DataAcq->Accuracy LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Selectivity Selectivity DataAcq->Selectivity Report Final Report Linearity->Report Accuracy->Report LOD_LOQ->Report Selectivity->Report

Caption: General workflow for the analytical validation of a novel compound.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-3,4-DMA Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N,N-Dimethyl-3,4-DMA hydrochloride as a hazardous chemical waste. Disposal must comply with all applicable local, regional, and national regulations. This guide provides a procedural framework for its safe handling and disposal in a laboratory setting.

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This compound, a compound used in research and drug development, requires careful handling throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

Safety Data Sheets (SDS) from various suppliers indicate that this compound presents several hazards that necessitate its classification as hazardous waste. While one source does not classify the substance under the Globally Harmonized System (GHS), others identify specific risks.[1][2][3] Key hazard information is summarized below.

Hazard ClassificationDescriptionPrimary Sources
Acute Oral Toxicity Harmful if swallowed.[2][3][2][3]
Skin Irritation Causes skin irritation.[2][2]
Eye Irritation Causes serious eye irritation.[2][2]
Aquatic Toxicity Toxic to aquatic life.

Incompatible materials include strong oxidizing agents.[1][2] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Minimum PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[1]

  • Work Area: Ensure disposal activities are conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[1][4]

  • Materials: Have a designated, properly labeled hazardous waste container ready before starting the disposal process. The container must be in good condition, compatible with the chemical, and have a secure lid.[1]

2. Waste Segregation and Collection:

  • Original Containers: Whenever possible, leave the chemical in its original container. This ensures it is clearly identified and avoids potential reactions from mixing with residual chemicals in a different container.

  • No Mixing: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. In particular, keep it separate from incompatible materials like strong oxidizing agents.[1][2]

  • Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container. Avoid generating dust during the transfer.[4]

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing boats, contaminated paper towels, or disposable PPE, should also be placed in the designated solid hazardous waste container.

3. Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.[3]

4. Waste Pickup and Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection.

  • Regulatory Compliance: The disposal of the waste from this point is the responsibility of trained EHS professionals who will ensure it is handled in accordance with all relevant hazardous waste regulations.[1][2]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Waste Handling Phase cluster_final Final Disposal Phase PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in Ventilated Area (Fume Hood) PPE->Ventilation Container Prepare Labeled Hazardous Waste Container Ventilation->Container Segregate Segregate Waste: Keep in Original Container if Possible Container->Segregate Transfer Carefully Transfer Chemical and Contaminated Items Segregate->Transfer Seal Securely Seal Waste Container Transfer->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Contact Contact EHS for Waste Pickup Store->Contact Dispose Final Disposal by Authorized Personnel Contact->Dispose

Caption: Workflow for this compound disposal.

Decision Pathway for Spill Management

In the event of a spill, the following decision-making process should be followed.

Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Is it a small, manageable spill? Assess->SmallSpill Cleanup Contain and Clean Up Spill: - Restrict access - Sweep solid material - Place in waste container SmallSpill->Cleanup Yes LargeSpill Evacuate Area & Alert Others SmallSpill->LargeSpill No Decontaminate Decontaminate Area and Report Incident Cleanup->Decontaminate ContactEHS Contact EHS/ Emergency Personnel LargeSpill->ContactEHS ContactEHS->Decontaminate

Caption: Spill response decision-making pathway.

For small spills, personnel can manage the cleanup by carefully sweeping or vacuuming the material and placing it into a suitable, sealed container for disposal.[4] It is important to avoid generating dust.[4] For larger spills, or any spill that cannot be managed safely by laboratory personnel, the area should be evacuated and the institution's emergency response team or EHS department should be contacted immediately.

References

Essential Safety and Logistical Information for Handling N,N-Dimethyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of N,N-Dimethyl-3,4-DMA hydrochloride. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its identity as an amphetamine derivative necessitates a cautious approach, treating it as a potent compound.[1][2] It is the user's responsibility to establish appropriate handling and personal protection methods based on the specific conditions of use.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the nature of the laboratory procedure and the quantity of the compound being handled.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an extra barrier against contamination.[3]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[3]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[3]

Experimental Protocols: Handling and Disposal

A systematic approach is essential for safely managing this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][5]

Handling Procedures:

  • Engineering Controls: All handling of the solid compound or its concentrated solutions should be performed in a designated area with appropriate engineering controls, such as a chemical fume hood or a glove box.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[7][8] Wash hands thoroughly after handling.[7]

  • Spill Management: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, dike the material to prevent spreading and contact emergency personnel.[7]

Disposal Plan: All waste materials should be treated as hazardous waste.

Waste StreamDisposal Procedure
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name.[3]
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility has been confirmed.[3]
Bulk/Unused Compound - Dispose of contents and container in accordance with local, regional, and national regulations.[7] Contact a licensed professional waste disposal service.

Visualized Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.

cluster_prep Preparation and Handling cluster_disposal Disposal start Start: Receive Compound risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment select_ppe Select Appropriate PPE (See Table 1) risk_assessment->select_ppe handling Handle in Engineering Control (Fume Hood / Glove Box) select_ppe->handling weighing Weighing/ Dispensing handling->weighing Solid solution_prep Solution Preparation handling->solution_prep Liquid end_experiment Experiment Complete weighing->end_experiment solution_prep->end_experiment segregate_waste Segregate Waste Streams end_experiment->segregate_waste ppe_waste Contaminated PPE segregate_waste->ppe_waste labware_waste Contaminated Labware segregate_waste->labware_waste liquid_waste Aqueous/Solvent Waste segregate_waste->liquid_waste dispose Dispose as Hazardous Waste (Follow Regulations) ppe_waste->dispose labware_waste->dispose liquid_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-3,4-DMA hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-3,4-DMA hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。